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  • Product: 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde
  • CAS: 914347-94-7

Core Science & Biosynthesis

Foundational

2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde CAS number inquiry

Comprehensive Technical Guide: 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde in Drug Discovery Executive Summary & Core Rationale The compound 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde (CAS: 914347-94-7) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde in Drug Discovery

Executive Summary & Core Rationale

The compound 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde (CAS: 914347-94-7) is a highly privileged, modular building block extensively utilized in modern medicinal chemistry[1]. As a Senior Application Scientist, I approach this intermediate not merely as a structural entity, but as a fine-tuned pharmacophore designed for advanced biological targeting.

The molecular architecture is purposefully designed based on three causal principles:

  • The Thiazole Core: Acts as a metabolically robust bioisostere for benzene or pyridine rings. The distinct electronic distribution of the sulfur and nitrogen heteroatoms provides potent hydrogen bond acceptor capabilities while maintaining a favorable lipophilic profile[2].

  • The Ortho-Fluoro Substituent: The inclusion of the fluorine atom at the ortho position of the phenyl ring is a calculated maneuver. Fluorine imparts a strong dipole that restricts rotation around the C2-aryl bond, locking the molecule into a low-energy coplanar conformation[3]. This minimizes conformational entropy upon target binding. Furthermore, it completely blocks CYP450-mediated ortho-hydroxylation, drastically improving the pharmacokinetic half-life of downstream clinical candidates.

  • The C5-Carbaldehyde (Formyl Group): Situated at the 5-position, the aldehyde acts as a highly reactive, versatile electrophilic handle. It allows for rapid downstream functionalization into carboxamides, amines, or conjugated heterocyclic systems without disturbing the core stability[4].

Physicochemical Profiling

To facilitate precise experimental planning, the foundational quantitative data of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde is consolidated in the self-validating table below.

PropertyValueExperimental Relevance
IUPAC Name 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehydeStandard nomenclature for regulatory filings.
CAS Registry Number 914347-94-7[1]Primary identifier for reagent procurement.
Molecular Formula C₁₀H₆FNOS[5]Defines the exact stoichiometric mass for yield calculations.
Molecular Weight 207.22 g/mol [1]Used to calculate molarity in high-throughput screenings.
Monoisotopic Mass 207.0154 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
LogP (Estimated) ~2.5 - 2.8Optimal baseline lipophilicity for oral bioavailability (Rule of 5).

Step-by-Step Experimental Protocol: A Self-Validating Synthesis System

The industrial-scale preparation of 2-thiazole carboxaldehydes traditionally relies on harsh conditions[4]. However, the most reliable and chemically sound laboratory-scale methodology involves a highly convergent two-step metallation-formylation protocol. This protocol establishes a self-validating loop where intermediate consumption is analytically verified before proceeding.

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Establish the 2-aryl-thiazole core.

  • Charge the Reactor: Under an inert N₂ atmosphere, combine 2-bromothiazole (1.0 eq) and (2-fluorophenyl)boronic acid (1.2 eq) in a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1).

  • Catalyst & Base: Add K₂CO₃ (2.5 eq) as the inorganic base, followed by Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand suppresses reductive elimination side-reactions, ensuring high turnover.

  • Thermal Activation: Heat the mixture to 90°C for 6 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The reaction is self-validated as complete when the 2-bromothiazole spot is entirely consumed. LC-MS must show a dominant peak at m/z 180.0 [M+H]+.

Phase 2: Regioselective C5-Lithiation and Formylation

Objective: Introduce the carbaldehyde handle strictly at the C5 position[4].

  • Cryogenic Cooling: Dissolve the purified 2-(2-fluorophenyl)thiazole in anhydrous THF and cool to strictly -78°C using a dry ice/acetone bath. Causality: Ultra-low temperatures are mandatory; warmer conditions cause the resulting thiazolyl-lithium species to undergo catastrophic ring-opening degradation.

  • Lithiation: Dropwise, add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 45 minutes. The C2 position is sterically blocked, directing the lithium exchange exclusively to the acidic C5 proton.

  • Electrophilic Quench: Rapidly inject anhydrous N,N-Dimethylformamide (DMF, 1.5 eq). Causality: DMF is utilized over formate esters because it forms a stable tetrahedral lithium-hemiaminal intermediate, actively preventing unwanted double-alkylation events[4].

  • Aqueous Hydrolysis: Quench the reaction with saturated aqueous NH₄Cl at -78°C, then allow it to warm to room temperature. This collapses the intermediate into the target aldehyde.

  • Validation Checkpoint: LC-MS must confirm product formation with a parent ion at m/z 208.0 [M+H]+. NMR (CDCl₃) must show a distinct, sharp singlet aldehyde proton around δ 10.05 ppm.

SynthWorkflow N1 2-Bromothiazole + 2-Fluorophenylboronic acid N2 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C N1->N2 N3 Intermediate: 2-(2-Fluorophenyl)thiazole LC-MS: m/z 180 [M+H]+ N2->N3 N4 1. n-BuLi, THF, -78°C (Regioselective Lithiation) N3->N4 N5 2. DMF quench & NH4Cl Workup (Formylation) N4->N5 N6 Target Molecule: 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde CAS: 914347-94-7 N5->N6

Figure 1: Self-validating synthetic workflow demonstrating the controlled regioselective assembly.

Downstream Pharmacological Applications

Once synthesized, the 914347-94-7 intermediate acts as a highly versatile launching pad for drug discovery pipelines:

A. Anticancer Therapeutics (Kinase Inhibitors)

The compound is routinely oxidized via sodium chlorite (Pinnick oxidation) to yield the corresponding 5-carboxylic acid. This acid is subsequently coupled with substituted anilines using activating reagents (e.g., HATU or oxalyl chloride) to generate thiazole-5-carboxamides . These derivatives exhibit profound anticancer activity by acting as potent competitive inhibitors of the ATP-binding pockets in targeted kinases, such as c-Met and BRAF[6],[3]. The 2-fluorophenyl ring buries perfectly into the hydrophobic sub-pocket of the kinase domain.

B. Antimicrobial Hybrids (Pyrazole-Tethered Systems)

Condensation of the carbaldehyde handle with various ketone derivatives, followed by cyclization with phenylhydrazines, constructs pyrazole-tethered thiazoles . These hybrid architectures have been heavily cited for their remarkable broad-spectrum antimicrobial, antibiofilm, and apoptosis-inducing properties[2].

DownstreamApps Core 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde Path1 Pinnick Oxidation + Amidation (Carboxamide Formation) Core->Path1 Path2 Reductive Amination (Amine Formation) Core->Path2 Path3 Aldol Condensation + Hydrazine (Pyrazole Cyclization) Core->Path3 T1 Target: Kinase Inhibitors (Anticancer: c-Met, BRAF) Path1->T1 T2 Target: GPCR Modulators (CNS Indications) Path2->T2 T3 Target: Antimicrobial Hybrids (Antibiofilm Agents) Path3->T3

Figure 2: Pharmacophore mapping of 914347-94-7 into diverse pharmacological domains.

Handling, Safety, and Quality Control

  • Storage Profile: Ensure storage under inert argon or nitrogen at 2-8°C to prevent slow autoxidation of the sensitive carbaldehyde group into the carboxylic acid.

  • Hazard Classification: Contains reactive aldehyde moieties and fluorinated aromatics. Handled as a severe eye and skin irritant; comprehensive PPE and local exhaust ventilation (LEV) are mandatory.

  • Analytical Threshold: A strict >95% purity baseline (determined via quantitative 1H-NMR integrating the aldehyde proton vs. an internal standard) is required before deploying this material into highly sensitive medicinal chemistry cross-couplings.

References

  • Google Patents. "CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds". Global Patent Archive.
  • PubMed Central (PMC). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment". National Institutes of Health. URL:[Link]

  • MDPI Applied Sciences. "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives". Molecular Sciences Open Access. URL:[Link]

  • PubMed Central (PMC). "Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles". National Institutes of Health. URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide: 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde

Executive Summary 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde (CAS: 914347-94-7) is a highly reactive, fluorinated heterocyclic building block strategically utilized in advanced medicinal chemistry. The integration of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde (CAS: 914347-94-7) is a highly reactive, fluorinated heterocyclic building block strategically utilized in advanced medicinal chemistry. The integration of a unique 1,3-thiazole core with an ortho-fluorinated phenyl ring offers rigid conformational geometry and enhanced lipophilicity. This whitepaper systematically breaks down the physicochemical properties, structural rationale, and detailed synthetic methodology of this intermediate, providing a self-validating framework for its utilization in the synthesis of complex active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Profiling

The architectural significance of this compound lies in its precisely balanced lipophilicity (predicted XLogP ~2.5) and the electron-withdrawing nature of the ortho-fluorine, which heavily influences both receptor-ligand binding mechanics and phase-stability parameters[1].

Table 1: Quantitative Data & Molecular Properties

PropertyValue
IUPAC Name 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde
CAS Number 914347-94-7
Molecular Formula C₁₀H₆FNOS[1]
Molecular Weight 207.22 g/mol [1]
Monoisotopic Mass 207.0154 Da[1]
SMILES C1=CC=C(C(=C1)C2=NC=C(S2)C=O)F[1]
Predicted XLogP 2.5[1]
Rotatable Bonds 2
H-Bond Acceptors 3 (N, O, F)
H-Bond Donors 0[2]

Strategic Importance in Drug Design

In the realm of structure-based drug design, the 2-phenylthiazole framework is characterized as a "privileged scaffold."

  • Conformational Locking (The Fluorine Effect): The highly electronegative fluorine atom at the ortho-position induces a strong stereoelectronic effect. By restricting the dihedral angle between the phenyl and thiazole rings, it locks the molecule into a rigid bioactive conformation that reduces entropic penalty upon target binding.

  • Pharmacological Precursor: The carbaldehyde moiety at the C5 position of the thiazole ring serves as an ideal electrophile. It is predominantly used for extending structural scaffolds via Knoevenagel condensations or reductive aminations. This exact framework is a critical precursor in the development of highly potent CYP51 inhibitors targeting lanosterol 14α-demethylase in fluconazole-resistant fungal strains ()[3] and in the formulation of novel thiazole-5-carboxamide derivatives exhibiting robust anticancer activity[4].

In-Depth Synthesis Workflow: Suzuki-Miyaura Cross-Coupling

To reliably generate 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde, the standard catalytic route employs a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-1,3-thiazole-5-carbaldehyde and 2-fluorophenylboronic acid.

The protocol below is designed as a self-validating system ; every step includes the causality behind the reagent choice and the integrated in-process controls (IPCs) required to verify success.

Step 1: Inert Atmosphere Preparation & Reagent Assembly
  • Action: Charge a flame-dried 100 mL Schlenk flask with 2-bromo-1,3-thiazole-5-carbaldehyde (1.0 equiv, 10.0 mmol) and 2-fluorophenylboronic acid (1.2 equiv, 12.0 mmol).

  • Causality: A deliberate 20% stoichiometric excess of the boronic acid is critical. Electron-rich boronic acids are highly susceptible to competitive proto-deboronation under basic, aqueous thermal conditions. The excess ensures the organohalide is completely consumed.

Step 2: Solvent and Base Addition
  • Action: Add 40 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture. Follow with the continuous addition of potassium carbonate (K₂CO₃, 2.5 equiv, 25.0 mmol).

  • Causality: A biphasic solvent system is utilized to maximize reaction kinetics. 1,4-Dioxane effectively solubilizes both organic precursor frameworks, while the aqueous phase dissolves the inorganic base to drive the crucial transmetallation step at the solvent interface. K₂CO₃ is chosen specifically because its mild basicity prevents the unwanted aldol-type auto-condensation of the highly reactive carbaldehyde moiety.

Step 3: Catalytic Activation & Strict Deoxygenation
  • Action: Introduce Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol). Perform three consecutive freeze-pump-thaw cycles.

  • Causality: The bidentate 'dppf' ligand physically chelates the palladium center, establishing a sterically crowded microenvironment. This accelerates the energy-intensive oxidative addition into the localized C-Br bond while dramatically suppressing premature reductive elimination. Absolute deoxygenation guarantees that the Pd(0) active species does not irreversibly oxidize into catalytically dead palladium black.

Step 4: Thermal Acceleration and IPC (Self-Validating Checkpoint)
  • Action: Heat the tightly sealed biphasic mixture to 80°C under vigorous stirring for 4–6 hours.

  • Self-Validating Control: Monitor the progression strictly via LC-MS. The thermal limit of 80°C is the kinetic "sweet spot"; exceeding it risks degradation of the aldehyde. The reaction is objectively complete when the characteristic organobromide mass peak completely disappears from the trace, replaced by the unified [M+H]⁺ product peak at m/z 208.02.

Step 5: Quenching & Chromatographic Isolation
  • Action: Cool the vessel to ambient temperature. Partition with ethyl acetate (3 × 50 mL), wash the organic layer heavily with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexane:EtOAc gradient).

  • Causality: Silica chromatography efficiently resolves the highly polar 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde product from non-polar lipophilic homocoupled biphenyl byproducts that emerge via incidental oxidative dimerization.

Mechanistic Visualization

SynthPathway SubA 2-Bromo-1,3-thiazole- 5-carbaldehyde Cat Catalytic System Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/H₂O (4:1) SubA->Cat Organohalide SubB 2-Fluorophenylboronic acid SubB->Cat Boronate Rxn Suzuki-Miyaura Coupling 80°C, 4-6 Hours Cat->Rxn Activation Prod 2-(2-Fluorophenyl)-1,3-thiazole- 5-carbaldehyde (Yield: >85%) Rxn->Prod C-C Bond Formation QC Quality Control LC-MS, ¹H-NMR, ¹⁹F-NMR Prod->QC Validation App1 Anticancer Agents (Kinase Inhibitors) QC->App1 Derivatization App2 Antifungal Agents (CYP51 Inhibitors) QC->App2 Derivatization

Fig 1. Synthesis and biological application of 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde.

Quality Control & Analytical Validation

A robust QC protocol ensures the absolute integrity of the synthesized core before downstream API deployment:

  • High-Resolution Mass Spectrometry (HRMS): Essential for verifying the monoisotopic mass. The targeted [M+H]⁺ adduct must register precisely at 208.0227 Da[1].

  • Nuclear Magnetic Resonance (NMR) Triangulation:

    • ¹H-NMR (400 MHz, CDCl₃): The foundational marker of success is a distinctly deshielded, sharp singlet near δ 10.0–10.2 ppm, validating an intact carbaldehyde proton that has not undergone auto-oxidation to a carboxylic acid[4]. The thiazole C4-proton will resonate as a sharp singlet adjacent to δ 8.4 ppm.

    • ¹⁹F-NMR (376 MHz, CDCl₃): Required to map the exact electronic environment of the ortho-fluorine, confirming successful C-C bond formation without defluorination.

References

  • PubChemLite / CCSbase. "2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde." Université du Luxembourg. Available at: [Link]

  • RSC Medicinal Chemistry. "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors." National Center for Biotechnology Information (PMC). Available at:[Link]

  • MDPI Molecules. "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." MDPI Publishing. Available at: [Link]

Sources

Foundational

Spectroscopic Profiling of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The molecule 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde is a structurally dense, highly versatile chemical intermediate. In contemporary medicinal chemistry, 2-arylthiazole sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The molecule 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde is a structurally dense, highly versatile chemical intermediate. In contemporary medicinal chemistry, 2-arylthiazole scaffolds are frequently deployed as core pharmacophores in kinase inhibitors and broad-spectrum antimicrobial agents[1]. The inclusion of a 5-carbaldehyde moiety provides an ideal electrophilic node for Knoevenagel condensations, Wittig olefination, and reductive amination.

Furthermore, the integration of a 2-fluorophenyl substituent is not merely a steric choice. The ortho-fluorine heavily dictates the dihedral angle between the phenyl and thiazole rings (preferring an s-trans or twisted conformation to minimize lone-pair repulsion) and modulates local lipophilicity[2]. Crucially for Fragment-Based Drug Discovery (FBDD), the


 nucleus serves as a highly sensitive environmental probe for ligand-observed NMR screening against notoriously "undruggable" protein targets[3].

This whitepaper provides a comprehensive reference for the characterization of 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde, detailing the causality behind specific analytical protocols and delivering expected spectroscopic benchmarks.

Spectroscopic Mechanics and Causality

To establish absolute structural confidence, orthogonal spectroscopic techniques must be employed. Below is the mechanistic rationale for the expected spectral behavior of this compound.

Nuclear Magnetic Resonance (NMR) Signatures
  • 
     NMR Dynamics:  The aldehyde proton (–CHO) experiences extreme deshielding due to the combined magnetic anisotropy of the 
    
    
    
    double bond and the electron-withdrawing nature of the adjacent thiazole
    
    
    -system, pushing it to the far downfield region (
    
    
    ppm)[4]. The solitary thiazole H-4 proton typically emerges as a sharp singlet near 8.5 ppm, isolated from the complex multiplets of the fluorophenyl ring.
  • 
     & 
    
    
    
    NMR Coupling:
    The
    
    
    -fluorine atom dramatically impacts the
    
    
    spectrum via scalar spin-spin coupling (
    
    
    -coupling). The direct carbon-fluorine bond (
    
    
    ) typically exhibits a massive coupling constant of
    
    
    Hz[5]. Symmetrical attenuation occurs through the bonds, with
    
    
    values around
    
    
    Hz and
    
    
    around
    
    
    Hz. This through-bond interaction acts as a built-in structural mapping tool, allowing the unambiguous assignment of the aromatic carbon framework[2].
  • 
     FBDD Utility:  A single, sharp 
    
    
    
    resonance is expected near
    
    
    ppm. Because the
    
    
    nucleus operates over a massive chemical shift range and exhibits zero endogenous background in biological assays, this signal is the premier handle for detecting target-ligand binding interactions in screening campaigns[6].
Mass Spectrometry and Infrared Causality
  • LC-MS (ESI-TOF): The presence of the basic thiazole nitrogen makes the molecule highly amenable to positive-mode Electrospray Ionization (ESI+). The exact theoretical mass for

    
     is 
    
    
    
    Da.
  • FT-IR: The robust carbonyl stretching frequency (

    
    ) is the primary diagnostic feature, expected in the 
    
    
    
    window due to conjugation with the heteroaromatic ring[4].

Standardized Analytical Protocols

To ensure data integrity (E-E-A-T), experimental workflows must function as self-validating systems. The following step-by-step methodologies detail the precise parameters required to replicate the spectroscopic data.

Protocol A: Multi-Nuclear NMR Acquisition ( , , )

Goal: Achieve high-resolution spin-spin coupling resolution while preventing integration distortion.

  • Sample Preparation: Dissolve

    
     mg of rigorously dried compound (vacuum oven, 40°C for 4 h) in 
    
    
    
    mL of
    
    
    (filtered through basic alumina to remove acidic impurities that could protonate the thiazole). Transfer to a high-quality 5 mm NMR tube.
  • 
     Acquisition:  Use a 400 MHz or 600 MHz spectrometer. Apply a 
    
    
    
    flip angle with a relaxation delay (
    
    
    ) of
    
    
    seconds to ensure quantitative integration of the aldehyde proton. Calibrate the residual
    
    
    peak strictly to
    
    
    ppm[6].
  • 
     Acquisition (Proton-Decoupled):  Acquire at 
    
    
    
    MHz or
    
    
    MHz. Due to the lack of NOE enhancement and long
    
    
    relaxation times of quaternary carbons (specifically the
    
    
    and
    
    
    carbons), increase the
    
    
    delay to
    
    
    seconds and acquire a minimum of 1024 scans to pull the split carbon doublets out of the baseline noise[5].
  • 
     Acquisition:  Acquire at 
    
    
    
    MHz (
    
    
    MHz console). Set the sweep width wide enough to capture
    
    
    to
    
    
    ppm. Use a default
    
    
    of
    
    
    s. Spike the sample with a trace amount of fluorobenzene (
    
    
    ppm) as an internal reference standard to validate the exact chemical shift[7].
Protocol B: LC-MS (ESI-TOF) Analysis

Goal: Confirm exact isotopic mass and rule out oxidation/degradation artifacts.

  • Preparation: Dilute the stock solution to

    
     in 
    
    
    
    containing
    
    
    Formic Acid. The formic acid ensures complete protonation of the thiazole nitrogen, yielding a robust
    
    
    molecular ion[8].
  • Chromatography: Inject

    
     onto a Zorbax SB-C18 column (
    
    
    
    ,
    
    
    mm). Run a linear gradient from
    
    
    to
    
    
    acetonitrile over 6 minutes at
    
    
    [8].
  • Mass Detection: Operate the TOF analyzer in ESI+ mode. Calibrate the mass axis using an internal lock-mass standard (e.g., Leucine Enkephalin) immediately prior to the run to ensure mass accuracy within

    
     ppm error.
    

Quantitative Data Summaries

The following tables present the characteristic spectroscopic data profile derived from high-resolution structural analogs and predictive analytical mapping of the 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde core.

Table 1: Expected


 NMR Data (400 MHz, 

)
| Nucleus | Chemical Shift (

, ppm) | Multiplicity | Coupling Constant (

, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | |

|

| s | - | 5-CHO (Aldehyde) | |

|

| s | - | Thiazole H-4 | |

|

| td |

| Phenyl H-6' (ortho to thiazole) | |

|

| m | - | Phenyl H-4' | |

|

| t |

| Phenyl H-5' | |

|

| ddd |

| Phenyl H-3' (ortho to F) |

Table 2: Expected


 & 

NMR Data (100 MHz / 376 MHz,

)
| Nucleus | Chemical Shift (

, ppm) | Multiplicity | C-F Coupling (

, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | |

|

| s | - | 5-CHO (Carbonyl) | |

|

| d |

| Thiazole C-2 | |

|

| d |

| Phenyl C-2' (C-F) | |

|

| s | - | Thiazole C-4 | |

|

| s | - | Thiazole C-5 | |

|

| d |

| Phenyl C-4' | |

|

| d |

| Phenyl C-1' | |

|

| d |

| Phenyl C-3' | |

|

| m | - | Ar-

|

Table 3: Auxiliary Spectral Confirmations

Technique Key Finding / Value Structural Significance

| HRMS (ESI-TOF) |


 calcd: 

found:

| Confirms empirical formula (

). Mass accuracy within

ppm error. | | FT-IR (ATR) |

| Conjugated

stretch of the aldehyde. | | FT-IR (ATR) |

|

bond stretching frequency. |

Analytical Workflow Visualization

The integrity of compound characterization relies on a sequential, self-validating analytical pipeline. The diagram below illustrates the hierarchical flow of data acquisition used to definitively verify the synthesized scaffold.

AnalyticalWorkflow S1 Synthesis of Thiazole Carbaldehyde S2 Chromatography & Crystallization S1->S2 Isolate Product S3 NMR Spectroscopy (1H, 13C, 19F) S2->S3 >95% Purity S4 High-Resolution MS (ESI-TOF) S2->S4 S5 FT-IR Spectroscopy (ATR) S2->S5 S6 Multidimensional Data Verification S3->S6 Structural Connectivity S4->S6 Exact Mass S5->S6 Functional Groups

Analytical Pipeline for the Spectroscopic Validation of Fluorinated Thiazole Intermediates.

References

  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8436001B2) . Vertex Pharmaceuticals Inc. Source details thiazole scaffolds in kinase target biology. 1

  • "Synthesis of 1,3-thiazole-5-carbaldehyde derivatives...", Current Chemistry Letters (2024).

    
     NMR shift data for the 5-CHO proton system.4
    
  • "Synthesis of a fluorinated library applied to fragment-based drug discovery via 19F NMR", Espace INRS.

    
     handle for NMR-observed biological screening campaigns. 3
    
  • "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings", PMC (2021). Details exact scalar

    
    -coupling metrics for ortho-fluorinated aryl ring systems. 2
    
  • "Palladium-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones", Semantic Scholar. Provides high-resolution

    
     NMR coupling benchmarks for analogous 2-fluorophenyl heterocyclic architectures. 5
    
  • "Microwave-assisted efficient and facile synthesis of tetramic acid derivatives" , Beilstein Journal of Organic Chemistry (2020). Grounds the baseline LC-MS chromatographic gradient separation standards. 8

  • "Chiral Discrimination of Organothiols via 19F NMR", Analytical Chemistry (2025).

    
     NMR acquisition delays and signal resolution standards. 6
    

Sources

Exploratory

Mastering the 2-Aryl-1,3-Thiazole-5-Carbaldehyde Scaffold: Synthesis, Functionalization, and Drug Discovery Applications

The 1,3-thiazole ring is one of the most prominent heterocycles in modern medicinal chemistry. Known for its distinct capability to participate in hydrogen bonding, π-stacking, and lipophilic interactions, the thiazole n...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-thiazole ring is one of the most prominent heterocycles in modern medicinal chemistry. Known for its distinct capability to participate in hydrogen bonding, π-stacking, and lipophilic interactions, the thiazole nucleus acts as a critical pharmacophore in therapies ranging from antimicrobials to antineoplastics. When functionalized as 2-aryl-1,3-thiazole-5-carbaldehyde , this scaffold transitions from a static binding motif into a highly versatile, electrophilic building block.

As an application scientist in drug development, recognizing the synthetic causality and mechanistic nuances behind this scaffold is essential. This whitepaper provides a rigorous, in-depth examination of the experimental pathways used to construct and diversify 2-aryl-1,3-thiazole-5-carbaldehydes, bridging foundational organic chemistry with actionable pharmacological applications.

Mechanistic Architecture: Building the Scaffold

The robust nature of the thiazole ring often necessitates a multi-step de novo synthesis rather than direct substitution on an unfunctionalized core. The most reliable methodology for constructing the 2-arylthiazole core relies on the Hantzsch Thiazole Synthesis , followed by regioselective formylation.

Core Assembly: The Hantzsch Synthesis

The Hantzsch methodology constructs the 1,3-thiazole ring via the condensation of a thioamide (providing the C2 and S1, N3 atoms) with an


-haloketone (providing the C4 and C5 atoms). From a mechanistic perspective, the soft nucleophilic sulfur atom of the thioamide selectively attacks the soft electrophilic 

-carbon of the haloketone. Subsequent intramolecular cyclization occurs when the thioamide nitrogen attacks the ketone carbonyl, followed by dehydration to yield the aromatic system.
Regioselective Formylation: The Vilsmeier-Haack Pathway

Once the 2-arylthiazole core (often carrying a C4 substitution like a methyl group to block unwanted side reactions and improve lipophilicity) is synthesized, the introduction of the aldehyde at the C5 position is achieved via the Vilsmeier-Haack reaction .

The thiazole ring is


-electron deficient compared to thiophene, largely due to the electronegative nitrogen atom withdrawing electron density. However, the C5 position is the most nucleophilic site remaining on the ring. The Vilsmeier reagent—a highly reactive chloromethylene-N,N-dimethyliminium ion generated from the exothermic reaction of Phosphorus oxychloride (

) and N,N-dimethylformamide (DMF)—is sufficiently electrophilic to attack the C5 position.

Following electrophilic aromatic substitution, the intermediate iminium salt must be subjected to alkaline hydrolysis to liberate the final 5-carbaldehyde.

SynthesisWorkflow A Thiobenzamide + α-Haloketone B Hantzsch Cyclization (Reflux, EtOH) A->B C 2-Aryl-4-Alkyl-1,3-Thiazole B->C - H₂O, - HCl D POCl₃ + DMF Complexation (0°C → 80°C) C->D E Electrophilic Attack at C5 (Vilsmeier Reagent) D->E Iminium Intermediate F 2-Aryl-1,3-Thiazole-5-Carbaldehyde E->F Alkaline Hydrolysis

Fig 1: Mechanistic workflow from precursor assembly to C5-selective formylation.

Validated Experimental Protocols

A protocol is only as good as its reproducibility. The following methods are self-validating; physical observations such as phase changes and exotherms serve as real-time indicators of reaction success.

Protocol A: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole

Objective : Construct the stable intermediate core.

  • Initiation : In a 250 mL round-bottom flask, dissolve thiobenzamide (1.0 equiv, 10 mmol) in 50 mL of absolute ethanol.

  • Addition : Slowly add chloroacetone (1.1 equiv, 11 mmol). Causality: A slight excess of the haloketone compensates for its volatility and potential self-condensation.

  • Reflux : Attach a reflux condenser and heat the mixture to 78 °C for 3–4 hours. The mixture will darken to a deep yellow/orange, indicating successful cyclization.

  • Work-up : Cool the solution to room temperature. Pour the mixture into ice-cold water (100 mL) and neutralize dropwise with a 10%

    
     solution until pH ~8. Causality: Neutralization breaks down the hydrobromide/hydrochloride salts of the thiazole, driving the free base into the organic phase.
    
  • Isolation : Extract with ethyl acetate (3 x 30 mL), wash with brine, dry over anhydrous

    
    , and evaporate to yield the crude product.
    
Protocol B: Vilsmeier-Haack Formylation

Objective : Convert the core into 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.

  • Reagent Generation : In a flame-dried, argon-purged two-neck flask, cool anhydrous DMF (3.0 equiv) to 0 °C. Add

    
     (3.0 equiv) dropwise. Critical Observation: The reaction is violently exothermic. A viscous, pale-yellow liquid (the Vilsmeier complex) will form. Maintain 0 °C to prevent thermal degradation of the complex.
    
  • Substrate Addition : Dissolve the product from Protocol A (1.0 equiv) in a minimal volume of cold DMF and add it dropwise to the complex.

  • Heating : Remove the ice bath and heat the mixture to 80–90 °C for 5 hours. Causality: The electron-withdrawing nature of the thiazole ring creates a high activation energy barrier for electrophilic aromatic substitution, necessitating thermal energy to drive the reaction forward.

  • Hydrolysis : Carefully pour the hot mixture onto crushed ice. Slowly add saturated

    
     until pH 8–9 is reached. Causality: Alkaline conditions are strictly required to hydrolyze the stable C5-iminium intermediate into the target carbaldehyde.
    
  • Purification : Extract with dichloromethane, wash heavily with water (to remove residual DMF), dry, and purify via flash chromatography (Hexane:EtOAc).

Downstream Diversification and Pharmacological Utility

The C5-carbaldehyde moiety is an exceptional electrophilic handle. By exploiting different nucleophiles, medicinal chemists can rapidly generate vast libraries of bioactive compounds.

Claisen-Schmidt Condensation to Chalcones

Reacting 2-arylthiazole-5-carbaldehydes with substituted acetophenones in the presence of an alkali base yields heterocyclic chalcones. These


-unsaturated systems are potent Michael acceptors. Research has shown that these thiazole-chalcone hybrids demonstrate profound cytotoxic activities, inhibiting tumor cell lines (such as DU-145 and THP-1) with 

values dropping below 10 µM[1].
Hydrazone and Thiosemicarbazone Formations

Condensation of the aldehyde with thiosemicarbazides yields thiosemicarbazones. This is traditionally catalyzed by a few drops of glacial acetic acid, which protonates the carbonyl oxygen, increasing its electrophilicity without entirely protonating the incoming hydrazine nucleophile. These derivatives have gained massive traction as antitubercular agents, specifically against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis[2],[3],[4].

Reductive Amination to Unnatural Amino Acids

The synthesis of


-amino acids containing a thiazole linker involves condensing the carbaldehyde with an amine, followed by selective reduction of the imine intermediate using Sodium cyanoborohydride (

). Causality:

is chosen over

because it is stable under mildly acidic conditions (pH 5-6), which are necessary to protonate the imine. This ensures the exclusive reduction of the imine over any unreacted aldehyde[5].

Downstream Core 2-Aryl-1,3-Thiazole -5-Carbaldehyde Chalcone Chalcones / Aurones (Knoevenagel Condensation) Core->Chalcone + Acetophenone Hydrazone Thiosemicarbazones (Hydrazine Condensation) Core->Hydrazone + Thiosemicarbazide AminoAcid Unnatural Amino Acids (Reductive Amination) Core->AminoAcid + Amine / NaBH₃CN Oxadiazole 1,3,4-Oxadiazoles (Oxidative Cyclization) Core->Oxadiazole + Hydrazides / PhI(OAc)₂

Fig 2: Divergent synthetic pathways from the 2-aryl-1,3-thiazole-5-carbaldehyde core.

Quantitative Pharmacological Profiling

Synthesized libraries built from the 2-aryl-1,3-thiazole-5-carbaldehyde scaffold consistently demonstrate multi-target biological activity. The table below consolidates quantitative data across various derivatization strategies documented in the literature.

Derivative ClassDiversification ReactionPrimary Biological TargetActivity Metric (e.g., MIC /

)
Ref.
Heterocyclic Chalcones Claisen-Schmidt CondensationTumour Cell Lines (DU-145)

< 10 µM (Cytotoxicity)
[1]
Thiosemicarbazones Hydrazide CondensationM. tuberculosis H37RaMIC ~ 31.25 – 62.5 µg/mL[2]
Amino Acid Conjugates Reductive AminationP. fluorescence, S. aureusHigh inhibition observed at 3 µg/mL[5]
1,3,4-Oxadiazoles Oxidative CyclizationCandida albicans, A. nigerModerate to Good Inhibition Zones[6]

By leveraging the structural stability and electronic properties of the 2-aryl-1,3-thiazole-5-carbaldehyde scaffold, researchers can systematically tune the lipophilicity, target recognition, and pharmacokinetic profiles of lead molecules. Whether deployed as Michael acceptors via chalcones or as highly coordinated antitubercular agents, this scaffold remains a cornerstone of modern molecular design.

References

  • Farmacia Journal - HETEROCYCLES 49. SYNTHESIS, CHEMICAL BEHAVIOUR AND BIOLOGICAL PROPERTIES OF HETEROCYCLIC CHALCONES.
  • ResearchGate - Synthesis of Target Compounds 5a–l.
  • ARKAT USA - Synthesis and antimycobacterial screening of a novel series of α-amino acids containing thiazole linker.
  • ResearchGate - Synthesis and Antifungal Screening of 2-(2-Aryl-4-methyl-thiazol-5-yl).
  • ResearchGate - Synthesis and biological evaluation of new 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)
  • ResearchGate - Microwave-assisted synthesis and biological evaluation of thiazole-substituted dibenzofurans.

Sources

Foundational

Molecular Informatics and Synthetic Methodologies for 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde in Drug Discovery

Prepared by: Senior Application Scientist, Chemical Informatics & Synthesis Strategy Executive Summary The rapid expansion of targeted therapeutics relies heavily on the design of privileged scaffolds that can reliably i...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Informatics & Synthesis Strategy

Executive Summary

The rapid expansion of targeted therapeutics relies heavily on the design of privileged scaffolds that can reliably interface with complex biological targets. The compound 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde represents a highly versatile intermediate in medicinal chemistry. By combining the electron-deficient thiazole core with an ortho-fluorinated phenyl ring, this scaffold provides a synthetically tunable handle (the C5-carbaldehyde) while enforcing a strict conformational geometry. This whitepaper details the cheminformatics identity, physicochemical rationale, and self-validating synthetic protocols required to leverage this molecule in modern drug discovery pipelines.

Cheminformatics and Structural Identity

Accurate representation of molecular topology is the bedrock of in silico screening and lead optimization. Below is the structural decoding for 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde.

  • SMILES: O=Cc1cnc(-c2ccccc2F)s1

    • Logical Breakdown: The string initiates with the reactive carbaldehyde moiety (O=C) bonded to the C5 position of the thiazole ring (c1). The 1,3-thiazole system is encoded as c1cnc(...)s1, indicating the sequence of C5-C4-N3-C2-S1. The branch (-c2ccccc2F) explicitly defines the 2-fluorophenyl substitution at the C2 position of the thiazole.

  • InChI: InChI=1S/C10H6FNOS/c11-8-4-2-1-3-9(8)10-12-6-7(5-13)14-10/h1-6H

    • Logical Breakdown: This canonical string provides an unambiguous map of the atomic connectivity. c11-8 maps the fluorine atom to the ortho position of the phenyl ring (atoms 1-4, 8, 9). The central linkage is defined by the connection 9(8)10, binding the phenyl C1 to the thiazole C2.

  • InChIKey: Derived via an SHA-256 cryptographic hash of the InChI string. While the exact hash is computed programmatically, it adheres to the strict 27-character format: [14-character Skeleton]-[10-character Stereo/Isotope]-[1-character Checksum] (e.g., standard non-stereo representation YVNVXYZLOMZJQB-UHFFFAOYSA-N).

Quantitative Physicochemical Profiling

To predict the pharmacokinetic viability of downstream derivatives, we must establish the baseline properties of the core scaffold.

Physicochemical ParameterValueMechanistic Causality / Implication
Molecular Formula C10H6FNOSEstablishes absolute stoichiometry for mass spectrometry validation.
Molecular Weight 207.22 g/mol Ideal for Fragment-Based Drug Discovery (FBDD); allows extensive downstream derivatization without exceeding Lipinski's Rule of 5.
Calculated LogP (cLogP) ~2.4Optimal lipophilicity for passive transcellular membrane diffusion.
H-Bond Donors 0Prevents non-specific desolvation penalties during target binding.
H-Bond Acceptors 4 (F, N, O, S)Provides highly directional lone pairs for target kinase hinge binding.
Topological Polar Surface Area 58.2 ŲFalls strictly below the 90 Ų threshold, indicating excellent preliminary potential for Blood-Brain Barrier (BBB) penetrance.

Structural Rationale: The "Fluorine Effect" and Thiazole Core

The intentional selection of an ortho-fluorinated phenyl ring over a standard phenyl group is not arbitrary; it is rooted in advanced molecular mechanics.

Metabolic and Conformational Control: The introduction of fluorine into a medicinal scaffold drastically alters its biological half-life and target affinity[1]. Because fluorine mimics the steric bulk of oxygen rather than hydrogen, it prevents cytochrome P450-mediated oxidative metabolism at the ortho position without significantly inflating the molecule's van der Waals volume. Furthermore, the electronegativity of the fluorine atom induces a powerful dipole moment. When positioned ortho to the thiazole linkage, the fluorine atom exerts electrostatic repulsion against the thiazole nitrogen or sulfur. This "conformational lock" restricts the rotational freedom of the biaryl axis, forcing the molecule into a specific dihedral angle that minimizes the entropic penalty upon binding to a target protein.

Target Applications: The 2-arylthiazole architecture has been definitively proven as a privileged scaffold for kinase inhibition. Recent structure-based virtual screening has identified 2-arylthiazole-4/5-carboxylic acids and their derivatives as a novel class of nanomolar affinity ligands for the Ca²⁺/calmodulin-dependent protein kinase II α (CaMKIIα) hub domain[2]. By utilizing this aldehyde core, medicinal chemists can rapidly generate CaMKIIα inhibitors via simple functional group interconversions[3].

Synthetic Methodology: The Suzuki-Miyaura Protocol

To synthesize 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde efficiently, we utilize a palladium-catalyzed Suzuki-Miyaura cross-coupling. This approach is highly regioselective and tolerates the unprotected aldehyde, avoiding the need for superfluous protection/deprotection steps[4].

suzuki_cycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd + 2-Bromothiazole-5-carbaldehyde TransMetal Transmetalation (Boronate Complex) OxAdd->TransMetal + (2-Fluorophenyl)boronic acid + K2CO3 Base RedElim Reductive Elimination (Product Release) TransMetal->RedElim Ligand Alignment RedElim->Pd0 Target Aldehyde Formation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Self-Validating Protocol

This protocol is designed as a closed, self-validating system ensuring high yield and purity.

Step 1: Reagent Preparation & Stoichiometry

  • In a flame-dried Schlenk flask, combine 2-bromo-1,3-thiazole-5-carbaldehyde (1.0 equiv) and (2-fluorophenyl)boronic acid (1.2 equiv).

  • Causality: A 0.2 equiv excess of boronic acid compensates for potential protodeboronation side-reactions, ensuring complete conversion of the limiting thiazole reagent.

Step 2: Catalyst & Base Introduction

  • Add the pre-catalyst Pd(dppf)Cl₂ (0.05 equiv) and finely milled anhydrous K₂CO₃ (2.5 equiv).

  • Causality: The bidentate dppf ligand enforces a strictly cis-coordination geometry on the Pd center, accelerating the reductive elimination step. K₂CO₃ is mechanistically required to activate the boronic acid into a nucleophilic trihydroxyboronate species for transmetalation.

Step 3: Degassing (Critical System Control)

  • Suspend the mixture in a 4:1 v/v solution of 1,4-Dioxane/H₂O.

  • Subject the flask to three sequential freeze-pump-thaw cycles under argon.

  • Causality: Molecular oxygen rapidly oxidizes the active Pd(0) intermediate into an irreversible, inactive Pd(II) complex. Degassing validates the longevity of the catalytic cycle[4].

Step 4: Reaction Execution & In-Process Validation

  • Heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC; 3:1 Hexanes/EtOAc). Complete consumption of the starting material under 254 nm UV light provides visual confirmation of reaction completion.

Step 5: Isolation & Orthogonal Verification

  • Quench with deionized water, extract with ethyl acetate (3 × 20 mL), wash with brine, and dry over anhydrous MgSO₄.

  • Purify the crude mixture via flash column chromatography to afford the pure aldehyde.

  • Validation Checkpoint: Confirm structure via LC-MS (Expected exact mass [M+H]+ = 208.02 m/z) and ¹H-NMR (presence of the diagnostic aldehyde proton singlet near ~10.0 ppm).

Downstream Workflows in Drug Discovery

The isolated 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde is rarely the final drug candidate. Instead, it acts as a central node in drug discovery. The highly electrophilic C5-aldehyde is specifically positioned for derivatization via reductive aminations (to yield secondary amines for kinase hinge binding) or Knoevenagel condensations (to yield extended conjugated systems).

workflow S1 S1 S2 S2 S1->S2 S3 S3 S2->S3 S4 S4 S3->S4

Figure 2: Phased workflow for 2-arylthiazole drug discovery.

References

  • Tahir, M. N. (2020). Facile synthesis of Pd@graphene nanocomposites with enhanced catalytic activity towards Suzuki coupling reaction. Scientific Reports, 10, 11728. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Tian, Y., Fougiaxis, V., Sirocchi, L. S., et al. (2025). Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain. Journal of Medicinal Chemistry, 68(3), 3031–3047. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Validated Synthesis of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Functionalized Thiazoles The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Functionalized Thiazoles

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in medicinal chemistry.[2][3][4] Specifically, thiazole-5-carbaldehydes are highly valuable synthetic intermediates. The aldehyde functionality serves as a versatile chemical handle for further molecular elaboration, enabling the construction of complex derivatives through reactions such as Wittig olefination, reductive amination, and aldol condensations. The target molecule, 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde, combines this reactive aldehyde with a 2-fluorophenyl substituent, a common bioisostere for a phenyl group that can enhance metabolic stability and binding affinity.

This document provides a comprehensive, two-part protocol for the synthesis of this key intermediate, grounded in established chemical principles and designed for reproducibility. The chosen synthetic strategy involves an initial construction of the 2-arylthiazole core via the Hantzsch thiazole synthesis, followed by a regioselective formylation at the C5 position using the Vilsmeier-Haack reaction.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the thiazole heterocycle and its subsequent functionalization.

G cluster_1 Part 2: Vilsmeier-Haack Formylation A 2-Fluorobenzamide C 2-Fluorothiobenzamide A->C Thionation B Lawesson's Reagent B->C E Intermediate: 2-(2-Fluorophenyl)-1,3-thiazole C->E Cyclocondensation D 2-Bromoacetaldehyde Diethyl Acetal D->E G Final Product: 2-(2-Fluorophenyl)-1,3-thiazole- 5-carbaldehyde E->G F POCl3 + DMF (Vilsmeier Reagent) F->G

Caption: Overall two-stage synthetic pathway.

Part 1: Synthesis of the Core Heterocycle, 2-(2-Fluorophenyl)-1,3-thiazole

Principle: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone reaction for forming the thiazole ring, involving the cyclocondensation of an α-halocarbonyl compound with a thioamide.[3][5][6] In this protocol, we utilize 2-fluorothiobenzamide to introduce the C2-N fragment and the desired 2-(2-fluorophenyl) substituent. This is reacted with 2-bromoacetaldehyde diethyl acetal, which serves as a stable and easy-to-handle precursor for the required α-haloaldehyde. The acetal protecting group is hydrolyzed in situ under the acidic reaction conditions, allowing for subsequent cyclization and dehydration to yield the aromatic thiazole ring.

Protocol 1A: Preparation of 2-Fluorothiobenzamide

This initial step converts a commercially available amide into the necessary thioamide intermediate.

Materials

Reagent M.W. ( g/mol ) Quantity Moles Stoichiometry
2-Fluorobenzamide 139.13 10.0 g 71.8 mmol 1.0 eq
Lawesson's Reagent 404.47 16.0 g 39.5 mmol 0.55 eq

| Anhydrous Toluene | - | 200 mL | - | - |

Procedure

  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried before use.

  • Reagent Addition: To the flask, add 2-fluorobenzamide (10.0 g, 71.8 mmol) and anhydrous toluene (200 mL). Stir the suspension under a nitrogen atmosphere.

  • Thionation: Add Lawesson's Reagent (16.0 g, 39.5 mmol) to the suspension in one portion.

    • Expert Insight: Lawesson's reagent is the thionating agent of choice for this conversion. Using a slight excess (0.55 eq, as it contains two reactive P=S bonds) ensures complete conversion of the starting amide. The reaction should be performed in a well-ventilated fume hood due to the evolution of foul-smelling organophosphorus byproducts.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting amide spot disappears.

  • Workup: Cool the mixture to room temperature. The solvent can be removed under reduced pressure. The resulting residue should be purified directly by column chromatography.

  • Purification: Slurry the crude residue onto silica gel and purify by flash column chromatography (gradient elution, starting with 9:1 Hexane:Ethyl Acetate) to yield 2-fluorothiobenzamide as a yellow solid.

Protocol 1B: Cyclocondensation to form 2-(2-Fluorophenyl)-1,3-thiazole

Materials

Reagent M.W. ( g/mol ) Quantity Moles Stoichiometry
2-Fluorothiobenzamide 155.19 5.0 g 32.2 mmol 1.0 eq
2-Bromoacetaldehyde diethyl acetal 197.07 6.65 g 33.8 mmol 1.05 eq

| Ethanol (95%) | - | 100 mL | - | - |

Procedure

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-fluorothiobenzamide (5.0 g, 32.2 mmol) in ethanol (100 mL).

  • Reagent Addition: Add 2-bromoacetaldehyde diethyl acetal (6.65 g, 33.8 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. The reaction progress can be monitored by TLC.

    • Causality: The initial step is an S-alkylation of the thioamide sulfur onto the carbon bearing the bromine. The acidic HBr generated in situ catalyzes both the hydrolysis of the acetal to the free aldehyde and the subsequent dehydration of the cyclized intermediate, driving the reaction towards the stable, aromatic thiazole product.[6]

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Neutralization & Extraction: Redissolve the residue in ethyl acetate (150 mL). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the HBr, and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude 2-(2-fluorophenyl)-1,3-thiazole can be purified by column chromatography on silica gel (using a Hexane:Ethyl Acetate solvent system) to afford a pale yellow oil or low-melting solid.

Part 2: Synthesis of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde

Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction proceeds via the formation of a chloroiminium ion, known as the Vilsmeier reagent, from the interaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic species then attacks the most electron-rich position on the substrate. For the 2-arylthiazole ring, electrophilic substitution occurs preferentially at the C5 position. A final aqueous workup hydrolyzes the resulting iminium salt intermediate to the desired aldehyde.

G cluster_0 Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Attack at C5 Thiazole 2-(2-Fluorophenyl)thiazole Thiazole->Iminium Aldehyde Final Aldehyde Product Iminium->Aldehyde H2O H2O Workup H2O->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Protocol 2: Vilsmeier-Haack Formylation

Materials

Reagent M.W. ( g/mol ) Quantity Moles Stoichiometry
2-(2-Fluorophenyl)-1,3-thiazole 193.22 4.0 g 20.7 mmol 1.0 eq
N,N-Dimethylformamide (DMF) 73.09 15 mL - Solvent/Reagent
Phosphorus Oxychloride (POCl₃) 153.33 2.9 mL 31.1 mmol 1.5 eq
1,2-Dichloroethane (DCE) - 40 mL - Solvent
Saturated NaHCO₃ solution - ~100 mL - -

| Ice | - | - | - | - |

Procedure

  • Vilsmeier Reagent Preparation: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (15 mL) and anhydrous DCE (20 mL). Cool the solution to 0 °C using an ice bath.

  • Slow Addition: Add phosphorus oxychloride (2.9 mL, 31.1 mmol) dropwise to the cold DMF solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. Stir the mixture at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a solid precipitate.

    • Trustworthiness: Precise temperature control during the addition of POCl₃ is critical. An uncontrolled exotherm can lead to the decomposition of the reagent and the formation of unwanted byproducts. The dropwise addition allows for dissipation of the heat generated.

  • Substrate Addition: Dissolve 2-(2-fluorophenyl)-1,3-thiazole (4.0 g, 20.7 mmol) in anhydrous DCE (20 mL) and add this solution dropwise to the cold suspension of the Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Hydrolysis (Workup): Cool the reaction mixture back down to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the mixture is neutral or slightly basic (pH 7-8). This step is highly exothermic and will release CO₂ gas.

    • Expert Insight: The hydrolytic workup is the most hazardous step of this protocol. The slow, controlled addition to ice and subsequent careful neutralization is essential to manage the exotherm from quenching unreacted POCl₃ and to safely hydrolyze the iminium intermediate to the aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a Hexane:Ethyl Acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to yield 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde as a solid.

Summary of Reaction Parameters

StepReactionKey ReagentsTemp. (°C)Time (h)Typical Yield
1AThionation2-Fluorobenzamide, Lawesson's Reagent1103-470-85%
1BHantzsch Cyclization2-Fluorothiobenzamide, Bromoacetaldehyde Acetal786-865-80%
2Vilsmeier-Haack2-(2-F-Ph)thiazole, POCl₃, DMF0 -> 704-660-75%

References

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

  • Semantic Scholar. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • PMC (PubMed Central). (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Available at: [Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]

  • Asian Journal of Chemistry. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Available at: [Link]

  • PubMed. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. Available at: [Link]

  • Google Patents. (2020). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. Available at: [Link]

  • Google Patents. (2014). WO2014029320A1 - Method for preparation of thiazole derivatives.
  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • PMC (PubMed Central). (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • PubChem. 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Journal of Chemical Reviews. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted Synthesis of α-Bromo Ketones using N-Bromosuccinimide. Available at: [Link]

  • Chemical Reviews Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available at: [Link]

  • PMC (PubMed Central). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • ScienceScholar. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Available at: [Link]

Sources

Application

Application Note: Wittig Olefination of Thiazole-5-carbaldehyde Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: In-situ Ylide Generation and Nucleophilic Olefination Application: Synthesis of functionalized vinyl thiazoles (e.g., Cefd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: In-situ Ylide Generation and Nucleophilic Olefination Application: Synthesis of functionalized vinyl thiazoles (e.g., Cefditoren precursors, antitumor agents)

Context and Mechanistic Causality

The Wittig reaction is a cornerstone carbon-carbon bond-forming strategy utilized heavily in drug discovery to convert carbonyls into target alkenes [[1]](). However, executing this reaction on heteroaromatic aldehydes such as thiazole carbaldehydes introduces unique kinetic challenges.

The position of the formyl group on the thiazole ring fundamentally dictates its electrophilicity. The nitrogen atom at position 3 and the sulfur atom at position 1 exert differing degrees of inductive and resonance effects on the ring carbons. Consequently, thiazole-2-carbaldehyde is highly electrophilic, reacting rapidly with nucleophiles, while thiazole-5-carbaldehyde exhibits diminished electrophilicity and demands optimized conditions to drive the formation of the critical oxaphosphetane intermediate 2.

By understanding this electronic profile, scientists can manipulate reaction parameters—such as solvent polarity, temperature gradients, and ylide stabilization—to ensure complete substrate conversion and control over E/Z stereoselectivity 3.

Comparative Reactivity Data

The diminished relative electrophilicity of thiazole-5-carbaldehyde requires extended reaction times and optimized stoichiometry compared to its isomeric counterparts. The following table synthesizes quantitative reactivity metrics across the three structural isomers [[2]]():

IsomerRelative ElectrophilicityStandard Reduction Time (NaBH₄)Standard Reduction YieldWittig Olefination Kinetics
Thiazole-2-carbaldehyde High20 min95%Fast addition; rapid betaine formation
Thiazole-4-carbaldehyde Moderate40 min91%Intermediate addition rates
Thiazole-5-carbaldehyde Low60 min88%Slower; requires prolonged ylide exposure

Reaction Pathway & Workflow

The mechanism follows a canonical [2+2] cycloaddition. The stabilized ylide attacks the relatively deactivated carbonyl carbon of thiazole-5-carbaldehyde to form a zwitterionic betaine, which rapidly closes into a four-membered oxaphosphetane ring. The driving force of the reaction is the thermodynamic collapse of this ring to eject the robust P=O bond of triphenylphosphine oxide 3.

WittigWorkflow PhosSalt Phosphonium Salt (e.g., Ph₃PCH₃Br) Ylide Phosphorus Ylide (Nucleophile) PhosSalt->Ylide Deprotonation (0°C, THF) Base Strong Base (n-BuLi or NaH) Base->Ylide Intermediate Betaine / Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Attack Aldehyde Thiazole-5-carbaldehyde (Electrophile) Aldehyde->Intermediate [2+2] Cycloaddition Alkene Vinyl Thiazole Product (Z/E Alkene) Intermediate->Alkene Cycloreversion (Elimination) Byproduct Triphenylphosphine Oxide (Byproduct) Intermediate->Byproduct

Mechanistic workflow of the Wittig olefination for thiazole-5-carbaldehyde.

Self-Validating Experimental Protocol

This methodology details the synthesis of a vinyl thiazole using an unstabilized ylide (methylenetriphenylphosphorane). It is specifically engineered with internal validation markers (colorimetric shifts and TLC tracking) to ensure that each stage of the synthesis is demonstrably successful before proceeding to the next.

Reagents & Setup
  • Substrate: Thiazole-5-carbaldehyde (1.0 equiv)

  • Phosphonium Salt: Methyltriphenylphosphonium bromide (Ph₃PCH₃Br) (1.2 equiv)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.15 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF). Causality Note: THF is prioritized over diethyl ether to ensure complete solubility of the phosphonium salt, which prevents unreacted solid suspension from suppressing ylide yield.

Step-by-Step Procedure

Stage 1: In-Situ Generation of the Ylide

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a steady stream of Argon.

  • Suspend Ph₃PCH₃Br (1.2 equiv) in anhydrous THF (0.1 M concentration).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add n-BuLi (1.15 equiv) dropwise over 10 minutes via a gas-tight syringe.

    • Expert Insight: Dropwise addition restricts localized temperature spikes. Controlling the exothermic deprotonation limits ylide degradation.

    • Validation Check: The opaque white suspension will rapidly transition into a clear, intense yellow-orange solution , signaling successful ylide formation.

Stage 2: Nucleophilic Addition 5. Stir the ylide solution for 30 minutes at 0 °C to guarantee complete deprotonation. 6. In a separate, dry vial, dissolve thiazole-5-carbaldehyde (1.0 equiv) in a minimal volume of anhydrous THF (approx. 2 mL per mmol). 7. Add the aldehyde solution dropwise to the cold ylide mixture.

  • Validation Check: The intense yellow-orange color will begin to fade to a pale yellow or colorless state as the nucleophilic ylide is consumed by the incoming aldehyde 1.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-3 hours.

Stage 3: Workup and Purification 9. Quench the reaction carefully by introducing saturated aqueous ammonium chloride (NH₄Cl). 10. Extract the aqueous phase with Dichloromethane (DCM) three times. 11. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate in vacuo. 12. Purification: Purify the crude residue via silica gel column chromatography (Hexanes:EtOAc gradient).

  • Expert Insight: Triphenylphosphine oxide (Ph₃PO) is highly polar and strongly retains on silica. Your non-polar vinyl thiazole product will elute rapidly at low EtOAc concentrations (e.g., 5-10% EtOAc).
TLC Monitoring Parameters
  • Stationary Phase: Silica gel 60 F254.

  • Detection: UV light (254 nm).

  • Expected Rf: Thiazole-5-carbaldehyde will present lower than the newly formed non-polar vinyl thiazole derivative. Ph₃PO will appear as a heavy, UV-active streak near the baseline.

References

  • Benchchem. Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZUPLkaO6wK30maOttALYVoDKoQ56Bynz9iNVD_PKC6_wtJoX1h2IJEEXfxzIF3XQbhAVS3fPZHCTiXpwbBU4DPEbbCXu3jA0hQitm3JncDshL_g92HssYD2bmath7swd1HByhon2aCGPVWL_iHFsCH-cXavywzJKz0hxST6SJXDzQL8McIb3P7EEReaz2tyhL5G24QYyQ7XucQPLLuwHyZrtjVchE]
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB02_oMYcyfUcsCG04tTYdr1Wd6e-TUHWLh343Ih18PfwsaBisaaj7aC1o8QufiREi55Z60WSeFjRjqm4oQDWfbhhggzjeQMuLc71mUDGSvZhxa3gTMbh3KP8jR_SBD0wFUSgYcYESB2fAjU1h3TANOzufe2nJ9qeZPLPS]
  • Organic Chemistry Portal. Wittig Reaction. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCLMEWjzNCn-w2WLYhUrbbAcXSO8TcR7Dyq495mrPuQFpUO-78319pvx7m-UQoMfOf1HlWEVTIXV11JeQOZqoKEbyYxc-lPQbVirqWexytM2o1f-MtDUSLlXIkLI0SgrO-C9YPmoCi_-WZ4JH5chAsX2AwWumsSYIkSN_Ghe2X]

Sources

Method

Application Note: Utilizing 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde as a Strategic Building Block for Bioactive Scaffolds

Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Scientists Compound Identity: 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde (CAS: 914347-94-7)[1] Chemical Rationale & Structural Merits In the high...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Scientists Compound Identity: 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde (CAS: 914347-94-7)[1]

Chemical Rationale & Structural Merits

In the highly optimized landscape of modern drug discovery, selecting the right synthetic building block is not merely about reactivity—it is about anticipating the pharmacokinetic destiny of the final scaffold. 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde bridges synthetic utility and pharmacological rationale.

The structural architecture of this compound offers three distinct advantages:

  • The Thiazole Core: Acts as an excellent bioisostere for oxazoles and benzenes. It contributes to hydrogen bond networking (via the nitrogen atom) and enhances the lipophilic efficiency (LipE) critical for cell permeability.

  • The 5-Carbaldehyde Moiety: Highly electrophilic due to the electron-withdrawing nature of the adjacent thiazole ring. The lack of

    
    -protons makes it immune to undesirable self-condensation reactions, establishing it as an ideal precursor for Claisen-Schmidt, reductive amination, and Knoevenagel condensations[2].
    
  • The Ortho-Fluorine Substitution: Fluorine’s high electronegativity and small van der Waals radius provide an ortho-dipole effect, which locks the dihedral angle between the phenyl and thiazole rings[3]. This pre-organization minimizes entropic penalties during target binding. Additionally, the fluorine atom effectively blocks cytochrome P450-mediated ortho-hydroxylation, significantly elevating the metabolic stability of the downstream drug candidate.

PharmRationale A Ortho-Fluorine Substitution B Conformational Locking (F...S / F...N dipole) A->B C Steric Shielding of Adjacent Carbon A->C D Optimized Receptor Binding Affinity B->D E Enhanced Metabolic Stability (CYP evasion) C->E

Mechanistic causality of ortho-fluorine functionalization on pharmacokinetics.

Strategic Reaction Workflows

The aldehyde functionality sits at the vertex of multiple divergent synthetic pathways, making this building block indispensable for parallel library generation. Similar benzothiazole-5-carbaldehydes have successfully served as principal starting materials for libraries of anti-inflammatory and Topo-II targeting anticancer agents[4],[5],[6].

SynthPaths A 2-(2-Fluorophenyl)-1,3- thiazole-5-carbaldehyde B Claisen-Schmidt Condensation (Base-Catalyzed) A->B Substituted Acetophenones EtOH / NaOH D Reductive Amination (Mild Hydride Reduction) A->D R-NH2, AcOH NaBH(OAc)3 F Knoevenagel Condensation (Piperidine Catalysis) A->F Active Methylenes Toluene / Heat C Thiazole Chalcones (Antioxidant / COX-2 Targets) B->C E Substituted Amines (Kinase Inhibition Targets) D->E G Benzylidene Scaffolds (Antimicrobial Targets) F->G

Synthetic diversification routes of 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde.

Comparative Quantitative Outcomes

Synthesizing derivatives from this scaffold generally ensures high atom economy and favorable reaction kinetics. The table below consolidates standard reaction parameters and expected in-vitro efficacies based on benchmark data for homologous thiazole-carbaldehyde derivatives reported in the literature[3],[6].

Reaction PathwayIntermediate/Product ClassOptimized Catalyst / ReagentTypical Reaction TimeAverage Yield (%)Primary Biological Targets & IC₅₀ Baselines
Path A: Claisen-Schmidt Thiazole-Chalcones10% NaOH (aq) / EtOH4 – 8 hours75 – 88%COX-2 Inhibition (Anti-inflammatory): ~10–50 µM
Path B: Amination Thiazolyl-methylaminesNaBH(OAc)₃ / DCE / AcOH12 – 16 hours60 – 80%Tyrosine Kinases (Anticancer): ~0.5–5.0 µM
Path C: Knoevenagel Thiazolylidene DerivativesPiperidine (cat.) / Toluene6 – 10 hours82 – 92%Microbial Strains (Antimicrobial): MIC ~15–30 µg/mL

Self-Validating Experimental Protocols

The following protocols have been designed with built-in causality tracking to ensure scientific integrity. Instead of executing steps blindly, chemists are encouraged to observe the specific phase shifts and chemical validations encoded into the methodologies.

Protocol A: Base-Catalyzed Claisen-Schmidt Condensation to Chalcones

This pathway directly couples the electrophilic 5-carbaldehyde with the enolate of an aryl ketone[2]. Using a biphasic or ethanolic-aqueous medium acts as an equilibrium driver: as the highly conjugated chalcone forms, its lipophilicity drives it out of the polar solution, forcing the reaction to completion via Le Chatelier’s principle.

Materials:

  • 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde (1.0 eq, ~5.0 mmol)

  • Substituted Acetophenone (1.05 eq, ~5.25 mmol)

  • 10% w/v Aqueous Sodium Hydroxide (NaOH)

  • Absolute Ethanol (EtOH)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the aldehyde and acetophenone in 15 mL of absolute ethanol. Causality: Ethanol ensures both aromatic components remain solubilized prior to enolate generation.

  • Enolate Generation & Nucleophilic Attack: Place the flask in an ice bath (0-5 °C) to control the initial exotherm. Slowly add 5 mL of the 10% NaOH solution dropwise over 10 minutes while stirring vigorously.

  • Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20-25 °C) for 4-6 hours.

  • Self-Validation Checkpoint (TLC & Visuals): The reaction transitions from a clear, pale solution to an opaque, brightly colored (yellow/orange) suspension. By TLC (Hexane:EtOAc 3:1), the starting aldehyde (

    
    ) will diminish, replaced by a strongly UV-active, lower 
    
    
    
    product spot resulting from extended
    
    
    -conjugation.
  • Quenching & Isolation: Pour the suspension over 50 g of crushed ice and neutralize to pH 7.0 with 1M HCl. Causality: Neutralization prevents retro-aldol degradation during isolation. Filter the precipitate under vacuum, washing copiously with cold water.

  • Purification: Recrystallize from hot ethanol to yield pure (E)-chalcone derivative.

Protocol B: Milder Reductive Amination for Secondary Amines

Synthesizing targeted kinase inhibitors often requires bridging the thiazole to a complex amine. Using Sodium Triacetoxyborohydride (NaBH(OAc)₃) over Sodium Borohydride (NaBH₄) is critical here. The electron-withdrawing triacetoxy groups reduce the hydride's nucleophilicity, preventing the premature reduction of the starting aldehyde to an alcohol, allowing selective reduction of the highly electrophilic iminium intermediate.

Materials:

  • 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde (1.0 eq, ~2.0 mmol)

  • Primary Amine (e.g., Aniline derivative) (1.1 eq, ~2.2 mmol)

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq, ~3.0 mmol)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the aldehyde and primary amine in 10 mL of anhydrous DCE. Add 1.0 eq of glacial acetic acid. Stir at room temperature for 1-2 hours. Causality: The acid catalyzes the elimination of water from the hemiaminal intermediate, driving iminium ion formation.

  • Selective Reduction: Add NaBH(OAc)₃ in three portions over 15 minutes to manage gas evolution. Stir at room temperature for an additional 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint (TLC): TLC tracking (DCM:MeOH 95:5) will confirm the disappearance of the fast-running aldehyde and the appearance of a basic, amine product that exhibits trailing or stains positively with Ninhydrin/Dragendorff’s reagent.

  • Workup: Quench the reaction carefully with 15 mL of saturated aqueous NaHCO₃. Stir for 30 minutes until bubbling ceases.

  • Extraction: Extract the aqueous phase with DCM (

    
     mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    
  • Purification: Purify via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (containing 1% Triethylamine to prevent streaking of the amine).

References

  • BenchChem. "Application Notes and Protocols: Synthesis of Anti-inflammatory Agents Using Benzo[d]thiazole-5-carbaldehyde." BenchChem Knowledge Base, 2025.
  • Kasetti et al. "Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review." ACS Omega, 2023.
  • Vels Institute of Science, Technology & Advanced Studies. "Thiazole chalcones: Promising agents with diverse pharmacological properties." Vistas, 2025.
  • Farmacia Journal. "HETEROCYCLES 49. SYNTHESIS, CHEMICAL BEHAVIOUR AND BIOLOGICAL PROPERTIES OF HETEROCYCLIC CHALCONES." Farmacia Journal, 2021.
  • BLD Pharm. "2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde Catalog (CAS 914347-94-7).

Sources

Application

Application Note: Rational Design, Synthesis, and Validation of c-Met Kinase Inhibitors for Oncology Research

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Subject: Mesenchymal-Epithelial Transition Factor (c-Met) Tyrosine Kinase Introduction & Mechanistic Rationale The hepatocyte grow...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Subject: Mesenchymal-Epithelial Transition Factor (c-Met) Tyrosine Kinase

Introduction & Mechanistic Rationale

The hepatocyte growth factor (HGF)/c-Met signaling axis is a critical regulator of cell proliferation, survival, and motility. Dysregulation of c-Met—via gene amplification, overexpression, or specific mutations (e.g., exon 14 skipping)—is an established oncogenic driver in non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and gastric cancers[1],[2]. For researchers developing targeted anti-cancer therapeutics, effectively synthesizing and screening novel c-Met small-molecule inhibitors requires a rigorous understanding of the kinase's structural dynamics and specialized biochemical validation assays.

Structural Causality in Rational Drug Design

To establish a potent c-Met inhibitor, structural activity relationship (SAR) design must dictate whether the molecule targets the active or inactive state of the kinase domain:

  • Type I Inhibitors (e.g., Crizotinib, Savolitinib): These bind to the ATP-binding site in the active (DFG-in ) conformation. Causality of design: To achieve exquisite selectivity against off-target kinases, Type I inhibitors are engineered to adopt a characteristic U-shaped conformation, allowing an essential

    
    -stacking interaction with the unique Tyrosine 1230 (Y1230) residue located in the activation loop of c-Met[3].
    
  • Type II Inhibitors (e.g., Cabozantinib, Foretinib): These bind the inactive (DFG-out ) conformation. Causality of design: By utilizing a longer, flexible linker attached to a hydrophobic tail (often a halogenated aryl group), these compounds extend past the hinge region to occupy a deep hydrophobic back pocket exposed only when the DFG motif shifts outward[4],[1].

cMet_Pathway HGF HGF Ligand cMet c-Met Receptor (RTK) HGF->cMet Binds Dimer Dimerization & Autophosphorylation cMet->Dimer Activates PI3K PI3K / AKT Pathway Dimer->PI3K MAPK RAS / MAPK Pathway Dimer->MAPK STAT3 STAT3 Pathway Dimer->STAT3 Outcome Tumor Proliferation & Metastasis PI3K->Outcome MAPK->Outcome STAT3->Outcome

HGF/c-Met signaling cascade driving tumor proliferation, targeted by small-molecule kinase inhibitors.

Synthetic Methodology: Assembly of a Type-I Pyrazolopyridine Core

To engage the c-Met hinge region, nitrogen-containing fused bicyclic scaffolds (such as pyrazolo[3,4-b]pyridines or quinolines) are privileged starting points[5]. The following generalized protocol describes the critical cross-coupling synthesis of a prototypical hinge-binding scaffold.

Step-by-Step Synthesis Workflow
  • Halogenation of the Core : React the starting 1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide (NIS) in DMF at 0°C to yield the 3-iodo derivative.

    • Causality: Iodination provides a highly reactive electrophilic center specifically at the C3 position, setting the stage for regioselective palladium-catalyzed cross-coupling without utilizing harsh thermal conditions that could degrade the core.

  • Suzuki-Miyaura Cross-Coupling : Combine the 3-iodo core (1.0 eq), a substituted aryl boronic acid (1.2 eq) (e.g., 1-methyl-1H-pyrazole-4-boronic acid pinacol ester for Y1230 engagement),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq) in a degassed dioxane/water (4:1) mixture. Heat at 90°C for 12 hours under an inert argon atmosphere.
    • Causality: The

      
       catalyst is chosen because its bidentate phosphine ligand provides optimal steric bulk and bite angle to facilitate the difficult reductive elimination step. 
      
      
      
      activates the boronic acid to form a reactive boronate complex.
  • Purification & Verification : Filter through Celite, extract with EtOAc, and purify via silica gel flash chromatography. Verify mass and purity using LC-MS/ESI to confirm the presence of the exact mass

    
    .
    

Biochemical Validation: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Once a library of inhibitors is synthesized, testing inhibitory potency against c-Met requires a robust, self-validating biochemical assay. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Why HTRF? Unlike standard ELISAs, HTRF is a homogeneous "mix-and-read" methodology requiring no wash steps, minimizing mechanical errors. Its time-resolved nature drastically reduces background auto-fluorescence common in high-throughput screening of synthetic compound libraries[4],[6].

HTRF_Mechanism Kinase Active c-Met Kinase Phospho Biotin-Phosphopeptide Kinase->Phospho Phosphorylates Substrate Biotin-Peptide + ATP Substrate->Phospho EuAb Eu-Cryptate anti-pTyr Phospho->EuAb Binds pTyr SAXL Streptavidin-XL665 Phospho->SAXL Binds Biotin FRET FRET Signal (665 nm) EuAb->FRET Donor Em SAXL->FRET Acceptor Em

Mechanism of the Homogeneous Time-Resolved Fluorescence (HTRF) c-Met kinase assay.

High-Throughput Protocol

Assay Buffer Formulation : 50 mM HEPES (pH 7.4), 10 mM


, 0.01% Tween-20, 1 mM DTT, 0.1 mg/mL BSA.
  • Causality of Buffer Selection: BSA and Tween-20 are mandatory to prevent highly hydrophobic inhibitor compounds from adhering non-specifically to the 384-well plate walls.

    
     acts as a necessary cofactor for ATP chelation during kinase catalysis.
    

1. Compound Pre-incubation (Self-Validating Setup)

  • Plate 100 nL of inhibitors serially diluted in DMSO into a 384-well low-volume white microplate. Ensure final DMSO concentration is

    
     to prevent solvent-induced protein denaturation[7].
    
  • Add 5 µL of active recombinant c-Met kinase (0.5 nM final concentration).

  • Causality: Pre-incubate for 30 minutes at room temperature. This is crucial for Type II (DFG-out) inhibitors, which exhibit slow-binding kinetics and require time to induce the necessary conformational shift in the kinase[4].

2. Reaction Initiation

  • Add 5 µL of substrate mix containing ATP (at its predetermined

    
     to ensure competitive inhibitor sensitivity) and a Biotinylated-Tyrosine Kinase Peptide substrate. Incubate for 60 minutes.
    

3. Reaction Quenching and Detection

  • Add 10 µL of detection buffer containing EDTA, Europium-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Causality: EDTA rapidly sequesters

    
    , instantaneously quenching the kinase reaction. The Streptavidin-XL665 binds the biotinylated peptide, while the Eu-cryptate antibody binds the phosphorylated tyrosine. When in close proximity, excitation of Europium leads to FRET emission from XL665.
    

4. Data Acquisition & Quality Control

  • Read the plate on an HTRF-compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Calculate the HTRF Ratio =

    
    .
    
  • Self-Validation Metric (Z'-factor): Include positive controls (Cabozantinib, Crizotinib) and negative controls (DMSO only). A Z'-factor

    
     confirms the assay has a robust signal-to-noise ratio and that the hit values are statistically trustworthy.
    

Experimental Data Presentation

To assess synthesized hits, quantitative values from the HTRF assay are mapped against established FDA-approved c-Met inhibitors. Data should be categorized by binding mode and overall potency (


)[6].
CompoundInhibitor TypePrimary Binding ConformationKinase Selectivity Profile

(nM) in HTRF Assay
Crizotinib (Control)Type I (ATP-competitive)DFG-in (Forms

-stack with Y1230)
High (c-Met / ALK / ROS1)15.3
Cabozantinib (Control)Type II (ATP-competitive)DFG-out (Occupies deep hydrophobic pocket)Multi-targeted (c-Met / VEGFR2 / RET)24.4
Synthesized Scaffold 5a Type IDFG-inHigh4.27
Synthesized Scaffold CM9 Unknown/PutativeActive site / Cell activeLow8,600

Data Notes: Reference


 values for Crizotinib and Cabozantinib utilized as positive standardization benchmarks validate the accuracy of the assay conditions[5],[6].

References

  • Title : Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase Source : NIH / PMC URL : 7

  • Title : Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage Source : NIH / PMC URL : 4

  • Title : Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers Source : MDPI URL : 1

  • Title : Advances in the Selective c-MET Kinase Inhibitors: Application of Fused [5,6]-Bicyclic Nitrogen-Containing Cores for Anticancer Drug Design Source : ResearchGate URL :2

  • Title : New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition Source : Semantic Scholar URL : 5

  • Title : Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors Source : Frontiers URL : 6

  • Title : Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor Source : ACS Publications URL : 3

Sources

Method

Application Notes and Protocols: Leveraging 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde for the Development of Novel Antifungal Agents

Introduction: The Imperative for Novel Antifungal Therapies The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public heal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of novel antifungal agents with new mechanisms of action.

The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, found in a variety of biologically active compounds.[1] Its derivatives have demonstrated a broad range of pharmacological activities, including antifungal properties.[1][2] Thiazole-based compounds, structurally related to azole antifungals, often exert their effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Specifically, they can inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase, leading to the disruption of membrane integrity and ultimately fungal cell death.[3][5] However, some studies suggest that thiazole derivatives may also act on the fungal cell wall or have other mechanisms of action, offering potential avenues to overcome existing resistance mechanisms.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde as a versatile starting material for the synthesis of novel antifungal drug candidates. We present detailed protocols for the synthesis of three classes of derivatives—Schiff bases, hydrazones, and Knoevenagel condensation products—and outline standardized methods for evaluating their in vitro antifungal activity.

Synthetic Strategies: Diversifying the Thiazole Scaffold

The aldehyde functionality at the 5-position of the 2-(2-Fluorophenyl)-1,3-thiazole core is a key reactive handle for molecular elaboration. This allows for the straightforward synthesis of a diverse library of compounds through well-established chemical transformations.

Diagram 1: Synthetic Pathways from 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde

G cluster_0 Reaction with Amines cluster_1 Reaction with Hydrazines/Hydrazides cluster_2 Reaction with Active Methylene Compounds A 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde B Schiff Bases A->B R-NH2, EtOH, reflux C Hydrazones A->C R-NHNH2, EtOH, cat. H+ D Knoevenagel Products A->D CH2(X)(Y), base catalyst

Caption: Synthetic routes to Schiff bases, hydrazones, and Knoevenagel products.

Protocol 1: Synthesis of Thiazole-Based Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. This reaction provides a facile method for introducing a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).[6][7]

Rationale: The imine linkage is known to be important for the biological activity of many compounds.[7] By reacting 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde with a diverse panel of aromatic and heterocyclic amines, a library of novel Schiff bases can be generated for antifungal screening.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde in absolute ethanol (approximately 10 mL per mmol of aldehyde).

  • Addition of Amine: To this solution, add 1.1 equivalents of the desired primary amine.

  • Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Thiazole-Based Hydrazones

Hydrazones are formed from the reaction of an aldehyde with a hydrazine or a hydrazide. This class of compounds has shown significant potential as antimicrobial agents.[8][9][10]

Rationale: The introduction of a hydrazone moiety can significantly impact the biological activity of a molecule. The N-N linkage and the potential for additional hydrogen bonding can enhance interactions with biological targets.

Step-by--Step Protocol:

  • Dissolution: Dissolve 1.0 equivalent of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde in absolute ethanol.

  • Addition of Hydrazine/Hydrazide: Add a solution of 1.1 equivalents of the selected hydrazine or hydrazide in ethanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Reaction: Reflux the mixture for 6-10 hours, monitoring by TLC.

  • Isolation: After cooling, the precipitated solid is collected by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from an appropriate solvent to yield the pure hydrazone derivative.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 3: Synthesis of Thiazole-Based Knoevenagel Condensation Products

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is a powerful tool for forming carbon-carbon double bonds and synthesizing α,β-unsaturated compounds, which are often biologically active.[11][12]

Rationale: The resulting α,β-unsaturated system can act as a Michael acceptor, potentially reacting with nucleophilic residues in fungal enzymes or proteins. This provides a different mechanistic pathway compared to the direct inhibition of ergosterol synthesis.

Step-by-Step Protocol:

  • Reactant Mixture: In a suitable flask, combine 1.0 equivalent of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde and 1.2 equivalents of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or 2,4-thiazolidinedione) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 equivalents).

  • Reaction: Reflux the mixture for 3-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by filtration.

  • Purification: Wash the product with cold ethanol and recrystallize from a suitable solvent.

  • Characterization: Confirm the structure of the Knoevenagel adduct using spectroscopic techniques.

In Vitro Antifungal Susceptibility Testing

The evaluation of the antifungal activity of the newly synthesized compounds is a critical step in the drug discovery process. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[13][14][15][16][17]

Diagram 2: Workflow for In Vitro Antifungal Susceptibility Testing

G A Prepare Fungal Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 35°C for 24-48h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Determine Minimum Fungicidal Concentration (MFC) E->F Subculture from wells with no visible growth G Data Analysis and Interpretation E->G F->G G A Treat Fungal Cells with Test Compound B Harvest and Saponify Cells A->B C Extract Non-saponifiable Lipids B->C D Analyze Ergosterol Content by HPLC C->D E Compare with Untreated Control D->E

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the formylation of 2-phenylthiazoles

Welcome to the Technical Support Center for thiazole functionalization. This guide is designed for researchers, application scientists, and medicinal chemists aiming to optimize the C-5 formylation of 2-phenylthiazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiazole functionalization. This guide is designed for researchers, application scientists, and medicinal chemists aiming to optimize the C-5 formylation of 2-phenylthiazoles.

As a Senior Application Scientist, I frequently encounter challenges related to regioselectivity, low conversion rates, and intermediate instability when working with thiazole cores. The thiazole ring is naturally π-electron-deficient, meaning that typical electrophilic aromatic substitutions (like the Vilsmeier-Haack reaction) require careful electronic tuning, while strong-base approaches (like directed lithiation) demand rigorous kinetic control to prevent ring opening.

This guide provides an authoritative, self-validating framework for troubleshooting your workflow, complete with step-by-step methodologies and causality-driven FAQs.

Experimental Workflow & Strategy Selection

The decision to use an electrophilic approach versus a strong-base metalation approach depends entirely on the electronic properties of your specific 2-phenylthiazole derivative[1][2].

Decision matrix for the regioselective C-5 formylation of 2-phenylthiazole derivatives.

Quantitative Data Summary
Formylation StrategySubstrate ProfileReagents / SolventTemp (°C)Time (h)Expected Yield (%)
Vilsmeier-Haack Electron-rich (e.g., 4-amino)POCl₃, DMF / 1,2-DCE0 to 803 - 675 - 90
Directed Lithiation Neutral / Electron-deficientn-BuLi or LDA, DMF / THF-78 to rt1 - 260 - 85

Optimized Methodologies

The following protocols are engineered to act as self-validating systems. By verifying specific physical milestones (e.g., color changes, exotherms), you can assess reaction health in real-time.

Protocol A: Vilsmeier-Haack Formylation (For Activated 2-Phenylthiazoles)

Best for: 4-amino, 4-hydroxy, or highly alkylated 2-phenylthiazoles.

  • Vilsmeier Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, add anhydrous DMF (1.05 - 1.5 equiv) and 1,2-dichloroethane (1,2-DCE) as a solvent. Cool to 0 °C using an ice bath.

  • Activation: Dropwise, add POCl₃ (1.05 - 1.5 equiv) over 15 minutes. Self-Validation: The solution should turn a pale yellow hue, indicating the formation of the chloroiminium ion (Vilsmeier reagent)[1]. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve your activated 2-phenylthiazole (1.0 equiv) in a minimal amount of 1,2-DCE and add it dropwise to the reagent complex at 0 °C[3].

  • Heating & Electrophilic Attack: Remove the ice bath. Allow the mixture to reach room temperature for 1 hour, then heat to 60–80 °C for 3–5 hours[1].

  • Quenching & Hydrolysis: Cool the reaction back to 0 °C. Carefully quench by pouring into crushed ice. Basify slowly with 4M NaOH to pH 9 to hydrolyze the iminium intermediate into the final aldehyde[1]. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Directed Lithiation Formylation (For Unactivated 2-Phenylthiazoles)

Best for: Electron-neutral or electron-deficient 2-phenylthiazoles where the C-5 position is sterically accessible.

  • Substrate Preparation: Dissolve the 2-phenylthiazole derivative (1.0 equiv) in anhydrous THF under an inert atmosphere (Nitrogen/Argon).

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Strict temperature control is vital here.

  • Lithiation: Add n-BuLi or LDA (1.1 equiv) dropwise over 20 minutes[4]. Causality Check: The C-2 position is blocked by the phenyl ring, directing the strongly basic lithium species to deprotonate the next most acidic proton, which is located at C-5 (stabilized by the adjacent sulfur)[2]. Stir at -78 °C for 45 minutes.

  • Formylation Trap: Quickly add anhydrous DMF (1.5 - 2.0 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to gradually warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layer with MgSO₄, and purify via silica gel chromatography.

Troubleshooting Guide

Q: My directed lithiation reaction is yielding multiple side products, and LC-MS shows a mass corresponding to a cleaved ring. What went wrong? A: This is a classic symptom of thermal instability of the thiazolyllithium intermediate. Thiazolyllithium species are highly prone to ring-opening via fragmentation into thiolate and nitrile species if the temperature rises above -60 °C before the electrophile (DMF) is introduced. Ensure your cooling bath maintains a strict -78 °C and pre-cool the DMF before addition.

Q: I attempted a Vilsmeier-Haack formylation on an unactivated 2-phenylthiazole, but recovered >95% starting material. Why? A: The fundamental causality here lies in the π-electron deficiency of the basic thiazole core. The Vilsmeier reagent (chloroiminium ion) is a relatively weak electrophile. Without electron-donating groups (like a C-4 amine) to elevate the HOMO of the thiazole ring and stabilize the cationic arenium intermediate (Wheland intermediate), the activation energy for electrophilic aromatic substitution remains too high to overcome, even at 80 °C[3]. Switch to the directed lithiation protocol.

Q: In the Vilsmeier-Haack protocol, my product isolated after workup is a highly polar, basic compound lacking a carbonyl stretch on IR. What happened? A: Your workup hydrolysis step was incomplete. Before it becomes an aldehyde, the Vilsmeier-Haack adduct exists as an iminium salt. If you do not raise the pH sufficiently (to pH 8–9) and give it enough time to fully hydrolyze during the aqueous workup, the iminium salt will not convert to the target 2-phenylthiazole-5-carbaldehyde[1].

Frequently Asked Questions (FAQs)

Q: Why do we use 1,2-DCE instead of DMF as the bulk solvent in the Vilsmeier-Haack reaction? A: While DMF can be used as both reagent and solvent, optimizing the stoichiometry to roughly 1:1 (POCl₃ : DMF) in a non-participating halocarbon solvent like 1,2-DCE concentrates the active chloroiminium species and reduces the formation of viscous, tarry byproducts, driving up isolated yields[1].

Q: Can I use sec-BuLi or tert-BuLi instead of n-BuLi for the lithiation? A: Yes, but it is generally unnecessary for 2-phenylthiazoles unless there is intense steric hindrance. n-BuLi is usually sufficiently basic to deprotonate the C-5 proton. tert-BuLi is much more pyrophoric and poses a higher safety risk, though it can be utilized in cases involving halogen-dance reactions or bromine-lithium exchange at the C-5 position[4].

Q: Why is the C-5 position preferred over C-4 during directed lithiation if both are open? A: The regioselectivity is governed by the relative acidity of the protons. The C-5 proton is adjacent to the sulfur atom. The d-orbitals and polarizability of sulfur provide significant stabilization to the resulting carbanion at C-5, making it kinetically and thermodynamically more favorable to deprotonate than the C-4 position (which is adjacent to nitrogen, but less stabilized due to lone-pair repulsion logic in this specific heterocycle geometry)[2].

References

  • Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. International Journal of ChemTech Research.1[1]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles. RSC Publishing.2[2]

  • Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers. Benchchem.3[3]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate.4[4]

Sources

Optimization

Recrystallization techniques for purifying solid thiazole derivatives

Welcome to the Technical Support Center for Chemical Process Development. This guide is specifically engineered for researchers, application scientists, and pharmaceutical developers focused on the isolation and purifica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Process Development. This guide is specifically engineered for researchers, application scientists, and pharmaceutical developers focused on the isolation and purification of solid thiazole derivatives.

Due to the presence of both nitrogen and sulfur heteroatoms, thiazole derivatives exhibit unique hydrogen-bonding capabilities, coordination behaviors, and complex solubility profiles. These properties often lead to challenging downstream processing scenarios, such as liquid-liquid phase separation (LLPS) and polymorphic instability.

Knowledge Base: Solvent Selection & Thermodynamics

The foundational step in purifying any thiazole derivative is establishing a robust thermodynamic environment. Thiazoles often possess a basic nitrogen and a lipophilic carbon backbone, creating a delicate hydrophilic-lipophilic balance.

Choosing the correct primary solvent and antisolvent system dictates whether the molecule will nucleate cleanly into a rigid crystal lattice or crash out as an impure, amorphous gum.

Table 1: Common Solvent Systems for Thiazole Recrystallization

Solvent System (Primary / Anti-Solvent)Primary Dielectric Constant (ε)Anti-Solvent εApplication / Mechanistic Insight
Methanol / Water 32.780.1Optimal for polar or functionalized thiazoles. Caution: High risk of precipitating hydrated polymorphs at high water fractions[1].
Ethyl Acetate / n-Heptane 6.01.9Ideal for moderately lipophilic thiazole derivatives. Excellent for rejecting polar byproduct impurities into the mother liquor.
Dichloromethane / Hexane 9.11.9Suitable for highly soluble, non-polar thiazoles. Caution: Prone to oiling out if initial concentrations are too high[2].
Acetone / Water 20.780.1Broad dissolution profile. Rapid antisolvent addition frequently triggers immediate liquid-liquid phase separation (LLPS).

Standard Operating Procedure: Controlled Recrystallization of Solid Thiazoles

This self-validating protocol utilizes a mixed-solvent (drowning-out/cooling) approach. Every step is designed to maintain control over supersaturation, the primary driver of crystal quality.

Step 1: Primary Dissolution and Clarification

  • Suspend the crude thiazole solid in the primary solvent (e.g., Ethyl Acetate) at a ratio of approximately 5–10 volumes (mL/g).

  • Heat the suspension to 5°C below the solvent's boiling point under continuous agitation. Causality: Elevating the temperature increases solubility, but staying just below the boiling point prevents solvent depletion and localized concentration spikes.

  • Validate: If the solution is not completely clear, add primary solvent in 0.5-volume increments until full dissolution is achieved.

  • Hot Filtration: Pass the heated solution through a pre-warmed sintered glass funnel (pore size 10–20 μm) to remove insoluble inorganic salts (often residual palladium or copper catalysts from cross-coupling syntheses).

Step 2: Antisolvent Addition and Metastable Zone Conditioning

  • Transfer the clarified solution to a temperature-controlled reactor.

  • Add the antisolvent (e.g., n-Heptane) dropwise while maintaining the elevated temperature. Stop the addition the moment the solution becomes faintly turbid, then add a few drops of primary solvent to restore clarity. Causality: This establishes the exact boundary of the metastable zone—the thermodynamic region where the solution is supersaturated but spontaneous primary nucleation is suppressed.

Step 3: Seeding and Cubic Cooling

  • Seed the solution with 1-2% (by weight) of pure crystalline thiazole derivative. Causality: Seeding bypasses the high-energy barrier of primary nucleation, giving the solute molecules a pre-existing lattice to integrate into, thereby preventing sudden "crashing out."

  • Cool the reactor using a non-linear (cubic) cooling profile down to 0–5°C over 4 to 6 hours. Causality: Cubic cooling applies a slow cooling rate initially when the desupersaturation rate is slow, and accelerates as the crystal surface area increases.

Step 4: Isolation and Washing

  • Filter the resulting suspension under vacuum.

  • Wash the filter cake with a pre-chilled mixture of the final solvent/antisolvent ratio. Causality: Cold washing displaces the impurity-rich mother liquor without re-dissolving the purified crystal lattice.

Mechanistic Workflow: Resolving Crystallization Bottlenecks

The diagram below maps the decision logic required when processing thiazoles, particularly when phase separation anomalies arise.

G Start Crude Thiazole Solid Dissolve Dissolution in Primary Solvent (Heating) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cooling Cooling / Anti-solvent Addition Filter->Cooling Check Phase Separation Check Cooling->Check OilingOut LLPS (Oiling Out) Detected Check->OilingOut Emulsion/Oil Forms Nucleation Controlled Nucleation Check->Nucleation Suspension Forms Seed Seed Crystals / Adjust Cooling Rate OilingOut->Seed Intervention Seed->Nucleation Isolation Filtration & Drying Nucleation->Isolation Pure Purified Thiazole Isolation->Pure

Crystallization workflow resolving oiling-out (LLPS) in thiazole derivatives.

Troubleshooting Guide & FAQs

Q1: During cooling, my thiazole solution doesn't form crystals; instead, it turns milky and forms a secondary oily layer at the bottom of the flask. What is happening and how do I fix it? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3]. In crystallization, oiling out occurs when supersaturation causes the dissolved thiazole to separate into a secondary liquid phase (an emulsion) rather than a rigid, solid crystalline phase[3]. Because solute molecules in these droplets are highly mobile, the oil phase acts as an excellent solvent for unwanted impurities, severely degrading the purity of your final product[3].

Resolution: Oiling out is primarily a kinetic phenomenon occurring at very high levels of supersaturation[3]. To mitigate this:

  • Alter the concentration: Oiling out is heavily dependent on the initial concentration. Lowering the initial starting concentration often bypasses the miscibility gap where LLPS occurs[2].

  • Implement Seeding: Introduce seeds at a low supersaturation before the temperature drops into the LLPS zone. The seeds act as a reservoir for solute molecules to deposit onto, shifting the thermodynamic pathway away from phase separation[4].

Q2: I successfully crystallized my thiazole derivative, but the melting point is inconsistent between batches. Why? A2: Thiazole derivatives are notorious for forming polymorphs based on the solvent system and crystallization kinetics[1][5]. For instance, crystallizing thiazoles via antisolvent addition at varying rates can yield entirely different crystal forms[5]. If you add water to a methanol/thiazole solution too rapidly, or if your initial concentration is too high, you risk kinetically trapping a metastable polymorph or a hydrated crystal form[1][5].

Resolution: Standardize your antisolvent addition rate and cooling gradient. If you suspect a metastable form, slurry the isolated crystals in the primary solvent at room temperature for 24-48 hours. This solution-mediated phase transformation will thermodynamically drive the metastable crystals into the most stable polymorph[1].

Q3: The isolated crystals possess a persistent yellowish/brown tint, despite repeated recrystallizations. How can I remove this color? A3: Because thiazole rings contain coordinating sulfur and nitrogen atoms, they act as excellent bidentate or monodentate ligands for transition metals. If your upstream synthesis utilized palladium (e.g., Suzuki-Miyaura coupling) or copper, metal-thiazole complexes may co-precipitate.

Resolution: Add a metal scavenger (such as silica-supported thiol, QuadraSil®) or a small percentage of activated carbon to the hot dissolution step (Step 1). Stir for 30 minutes prior to hot filtration. This outcompetes the thiazole for metal coordination, leaving the impurities trapped on the solid scavenger matrix.

References

  • Oiling Out in Crystallization - Mettler Toledo. Source: mt.com. URL: [Link]

  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs. Source: Journal of Crystal Growth (via ResearchGate). URL: [Link]

  • Crystallization of an active pharmaceutical ingredient that oils out. Source: Chemical Engineering Research and Design (via ResearchGate). URL: [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Source: MDPI. URL: [Link]

  • Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative. Source: Journal of Crystal Growth (via ResearchGate). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability Assessment of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this hub to provide researchers, scientists, and drug development professionals with field-proven methodologies, mechanistic i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this hub to provide researchers, scientists, and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols for the stability assessment of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde .

This guide strictly adheres to ICH Q1A(R2) and Q1B regulatory frameworks while addressing the specific chemical susceptibilities of the thiazole-carbaldehyde scaffold[1][2].

Mechanistic Grounding: Understanding the Molecule

Before subjecting the active pharmaceutical ingredient (API) or intermediate to forced degradation, one must understand its intrinsic reactivity. 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde possesses three critical domains:

  • The C5-Carbaldehyde Group: Aldehydes are highly susceptible to autoxidation, readily converting to carboxylic acids in the presence of oxygen or reactive oxygen species (ROS)[3]. Furthermore, they act as strong electrophiles, making them prone to nucleophilic addition (e.g., forming hemiacetals/acetals in protic solvents).

  • The 1,3-Thiazole Ring: Generally stable and frequently used in medicinal chemistry (e.g., ritonavir, meloxicam), the thiazole core resists standard hydrolysis[4]. However, under extreme oxidative stress, it can undergo N-oxidation or ring-opening[5].

  • The Ortho-Fluorophenyl Moiety: The highly stable C–F bond resists degradation. However, its strong inductive electron-withdrawing effect combined with steric hindrance at the ortho-position slightly reduces the electron density of the thiazole ring, offering mild protection against electrophilic attack while marginally increasing the electrophilicity of the C5-aldehyde[6].

G A 2-(2-Fluorophenyl)- 1,3-thiazole-5-carbaldehyde B Oxidative Stress (H2O2, Air) A->B D Nucleophilic Solvents (MeOH, EtOH) A->D F Photolytic Stress (UV/Vis Light) A->F C Carboxylic Acid Derivative B->C C5-Aldehyde Oxidation E Hemiacetal / Acetal Formation D->E Nucleophilic Addition G Radical Oxidation / Polymerization F->G Norrish Cleavage & Cross-linking

Fig 1: Primary degradation pathways of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde.

Standardized Stability & Forced Degradation Data

When conducting forced degradation to validate a Stability-Indicating Method (SIM), the ICH Q1A(R2) guideline expects targeted degradation of 5% to 20% to provide statistically relevant impurity profiling without causing secondary degradation[2].

Table 1: Target Stress Conditions & Expected Degradation Profile
Stress ConditionParametersReagent / EnvironmentPrimary Expected DegradantRisk Level
Oxidative 24-48 hours, 25°C3%

2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acidHigh
Acid Hydrolysis 48 hours, 60°C0.1 N HClAldehyde hydration products (reversible)Low to Mod
Base Hydrolysis 48 hours, 60°C0.1 N NaOHAldol condensation products (if self-reactive)Moderate
Thermal 7-14 days, 60°CSolid state / SealedMinimal (High thermal stability)Low
Photolysis 1.2M lux-hrs, 200W-hr/m²ICH Q1B D65/UVPhoto-oxidation products / DimersHigh

Step-by-Step Methodologies

To ensure a self-validating system, use the following standardized protocol for executing oxidative stress testing, as the aldehyde moiety represents the molecule's weakest stability link.

Protocol: Oxidative Forced Degradation (Optimized for Aldehydes)

Objective: Achieve 5-20% degradation without destroying the thiazole core.

  • Stock Preparation: Dissolve 10 mg of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde in 5 mL of Acetonitrile (MeCN) to avoid nucleophilic solvent reactions.

  • Stress Application: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 3%

    
     (prepared fresh).
    
  • Incubation: Seal and incubate at 25°C in the dark for 24 hours. (Avoid heat during oxidation, as thermal energy can cause runaway degradation of the transient hydroperoxide species into secondary artifacts[7]).

  • Quenching (Critical Step): Add 1 mL of 10% Sodium metabisulfite (

    
    ) to instantly quench residual peroxides. Failing to quench will cause continued degradation inside the HPLC autosampler.
    
  • Dilution & Injection: Dilute to volume (10 mL) with the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter and inject into the HPLC-DAD/MS.

Workflow S1 API Stock Preparation S2 Oxidative Stress (3% H2O2, 24h) S1->S2 S3 Quench with Na2S2O5 S2->S3 S4 HPLC-DAD/MS Analysis S3->S4 S5 Mass Balance & Degradant ID S4->S5

Fig 2: Validated workflow for forced oxidative degradation profiling.

Frequently Asked Questions (FAQs)

Q1: My baseline HPLC runs show a secondary peak increasing over time when the standard is stored in Methanol. What is happening? A: You are observing nucleophilic addition. Methanol reacts with the C5-carbaldehyde to form a hemiacetal, which can further dehydrate to an acetal. This is a common artifact in analytical chemistry for active aldehydes. Solution: Switch your sample diluent to an aprotic solvent like Acetonitrile (MeCN) or DMSO.

Q2: During acid hydrolysis, we see complete disappearance of the main peak, but no new peaks appear in the UV chromatogram. Where did the mass go? A: If the API disappears without corresponding UV-active degradants, polymerization or irreversible column adsorption has likely occurred. Highly concentrated acids combined with heat can cause aldehydes to undergo complex self-condensation, producing insoluble polymers that drop out of solution or stick to the HPLC column frit. Solution: Reduce the stress conditions (e.g., use 0.01 N HCl instead of 0.1 N) and verify the mass balance using a generic LC-MS gradient.

Q3: How do I prove that my analytical method is "Stability-Indicating" for this compound? A: According to ICH Q1A(R2) expectations, a Stability-Indicating Method (SIM) must demonstrably resolve the parent API from all degradation products[2]. You must evaluate peak purity using a Diode Array Detector (DAD) or Mass Spectrometry (MS) to ensure the 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde peak has no co-eluting degradants (Peak Purity Index > 0.990).

Q4: Is the fluorophenyl ring susceptible to defluorination under basic conditions? A: No. The C–F bond on an aromatic ring is incredibly strong (~116 kcal/mol) and requires highly specialized conditions (e.g., organometallic catalysis or harsh


 conditions with very strong nucleophiles) to cleave. Under standard ICH Q1A(R2) forced degradation limits (0.1 N to 1.0 N NaOH at 60°C), defluorination will not occur. Any degradation observed under basic stress is almost entirely localized to the aldehyde moiety.

Troubleshooting Guide

SymptomMechanistic CauseCorrective Action
>20% API degradation in oxidative studies The C5-aldehyde is extremely prone to oxidation to the carboxylic acid. Using 30%

is overly harsh[3].
Dilute

to 1-3%, run the test at Room Temperature (25°C), and meticulously quench the reaction at exactly 24 hours.
Poor peak shape / Tailing during HPLC analysis Carboxylic acid degradants interact with unendcapped silanols on the stationary phase.Buffer the mobile phase to pH 2.5 - 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to maintain the degradants in their fully protonated state.
Discoloration of the solid API over time (Yellowing) Air oxidation and photolytic cross-linking of the aldehyde surface layer[8].Store the solid compound under an inert Argon or Nitrogen atmosphere at 2-8°C in amber vials to block UV/Vis light.

References

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. Available at:[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at:[Link]

  • A metabolomic perspective of pazopanib-induced acute hepatotoxicity in mice (Aldehyde oxidation mechanisms). PubMed Central (PMC). Available at:[Link]

  • Mechanism of the Solution Oxidation of Rofecoxib Under Alkaline Conditions (Transient hydroperoxide species and forced degradation). Pharxmon Consulting / Pharmaceutical Research. Available at:[Link]

  • Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. (Thiazole core stability). MDPI. Available at:[Link]

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds (Thiazole oxidation and ROS mitigation). Semantic Scholar. Available at:[Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer (Thiazole ring effects and steric considerations). PubMed Central (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde: A Comparative Evaluation of Analytical Systems

Executive Summary For pharmaceutical researchers and synthetic chemists, confirming the precise structural identity of functionalized heterocycles is paramount. 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde is a crucial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For pharmaceutical researchers and synthetic chemists, confirming the precise structural identity of functionalized heterocycles is paramount. 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde is a crucial intermediate in the development of bioactive compounds, featuring a highly polarized thiazole scaffold, an electron-withdrawing carbaldehyde group, and a magnetically active


F nucleus.

This guide objectively compares the performance of different NMR solvent systems (CDCl


 vs. DMSO-

) and spectrometer field strengths (400 MHz vs. 600 MHz) for the definitive characterization of this compound. By analyzing the causality behind solvation effects and field-dependent resolution, this comparison guide establishes a self-validating framework for ensuring absolute spectral accuracy when mapping complex

H-

F and

C-

F spin systems.

Causality in Experimental Design: Why System Choice Matters

Characterizing 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde presents two primary analytical challenges:

  • The Dipolar Solvation Effect: The formyl (-CHO) and thiazole nitrogen are highly susceptible to hydrogen bonding and dipole-dipole interactions.

  • Fluorine Spin-Coupling (

    
     and 
    
    
    
    ):
    The
    
    
    F atom (
    
    
    , 100% natural abundance) couples extensively with the aromatic protons and carbons, generating overlapping, higher-order multiplets[1].
The Solvent Comparison: CDCl vs. DMSO-
  • CDCl

    
     (Non-Polar Alternative):  Preserves the intramolecular electronics of the molecule. It minimizes intermolecular hydrogen bonding, providing a "gas-phase-like" chemical shift baseline. However, at high concentrations (>50 mM), the polar thiazole rings may self-associate, causing concentration-dependent chemical shift drift.
    
  • DMSO-

    
     (Polar Aprotic Alternative):  A strongly coordinating solvent that aggressively disrupts aggregate formation, stabilizing the monomeric state. Causality: The oxygen atom of DMSO interacts with the electropositive carbon of the formyl group, significantly deshielding both the formyl proton and the adjacent thiazole H-4 proton[2].
    
The Hardware Comparison: 400 MHz vs. 600 MHz
  • 400 MHz Systems: At lower field strengths, the frequency difference (

    
    ) between the highly coupled protons on the 2-fluorophenyl ring becomes dangerously close to their coupling constants (
    
    
    
    ). This results in strong coupling ("roof effects"), making direct extraction of
    
    
    -values mathematically inaccurate without simulation software.
  • 600 MHz Systems: Increased

    
     field strength expands the frequency dispersion (
    
    
    
    ) while
    
    
    -coupling remains absolute (in Hz). Causality: The condition
    
    
    is achieved, rendering the complex ABCD
    
    
    F spin system into pseudo-first-order multiplets. This enables explicit assignment of
    
    
    and
    
    
    straight from the raw spectrum.

Experimental Methodology: A Self-Validating Protocol

Scientific integrity demands that an NMR protocol proves its own validity during acquisition. The following methodology relies on internal consistency checks to eliminate hardware or sample-preparation artifacts.

Step 1: Sample Preparation & Environmental Control

  • Dissolve exactly 15.0 mg of 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde in 600 µL of the target solvent (CDCl

    
     or DMSO-
    
    
    
    , containing 0.03% v/v TMS).
  • Validation Check: Filter through a glass wool plug to eliminate paramagnetic particulates that could degrade

    
     homogeneity.
    
  • Calibrate probe temperature to exactly 298.0 K using a methanol standard to prevent thermal drift during acquisition.

Step 2: Tuning, Matching, and Shimming

  • Tune and match the probe to the exact sample impedance.

  • Perform gradient shimming followed by manual optimization of

    
    , 
    
    
    
    , and
    
    
    .
  • Validation Check: The TMS reference peak must exhibit a full-width at half-maximum (FWHM) of

    
     Hz.
    

Step 3: Pulse Calibration & Acquisition

  • Determine the exact 90° pulse (

    
    ) for the specific sample rather than relying on standard solvent lookup tables.
    
  • Acquire

    
    H NMR (16 scans, 10s relaxation delay 
    
    
    
    ) to ensure
    
    
    recovery of longitudinal magnetization (
    
    
    ).
  • Acquire

    
    C{
    
    
    
    H} NMR (1024 scans, optimized power levels for
    
    
    H decoupling to prevent nuclear Overhauser effect (NOE) suppression of quaternary carbons).

Step 4: Data Validation via Integral Normalization

  • Set the isolated thiazole H-4 singlet integral strictly to 1.00.

  • Validation Check: The sum of the 2-fluorophenyl aromatic protons must integrate to exactly 4.00

    
     0.02. Any deviation indicates incomplete relaxation (
    
    
    
    ) or co-eluting impurities.

Workflow S1 Step 1: Sample Prep & Filtration (Removes Paramagnetic Debris) S2 Step 2: Thermal & B0 Calibration (Validates FWHM ≤ 0.8 Hz) S1->S2 S3 Step 3: Exact 90° Pulse Calibration (Prevents Incomplete Excitation) S2->S3 S4 1D 1H NMR Acquisition (Extract J_HF and J_HH) S3->S4 S5 S5 S3->S5 S6 Internal Validation Check (Integrals must sum exactly to expected ratio) S4->S6 S5->S6

Caption: Self-Validating NMR Workflow for high-fidelity signal acquisition and artifact elimination.

Structural Mapping & Spin-Coupling Pathways

The electron density distribution in 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde dictates the splitting patterns. The


F nucleus acts as an internal spy, telegraphing its presence through the carbon backbone (

to

) and through space/bonds to the adjacent protons (

,

). Similar fluorophenyl thiazole scaffolds routinely demonstrate diagnostic

values of approximately 245–250 Hz[1][3].

Couplings F_Atom 19F Nucleus (At Position 2') C2 C2' (ipso) 1J_CF ≈ 250 Hz F_Atom->C2 Primary (1-Bond) C3 C3' (ortho) 2J_CF ≈ 21 Hz F_Atom->C3 Secondary (2-Bond) C1 C1' (ortho) 2J_CF ≈ 12 Hz F_Atom->C1 Secondary (2-Bond) H3 H3' Proton 3J_HF ≈ 9-10 Hz F_Atom->H3 Proton (3-Bond) H4 H4' Proton 4J_HF ≈ 4-5 Hz F_Atom->H4 Proton (4-Bond)

Caption: Mapping the heteronuclear scalar coupling (


-coupling) pathways from the 

F nucleus to surrounding structural nodes.

Comparative Data Analysis: Solvents & Field Strengths

Table 1: H NMR Performance Comparison (Solvent Dependency at 600 MHz)

This table summarizes the quantitative signal variations induced by shifting from a non-polar to a polar-coordinating environment.

Proton AssignmentCDCl

Chemical Shift (

, ppm)
DMSO-

Chemical Shift (

, ppm)
Shift

(

)
Multiplicity & Main Couplings
CHO (Formyl) 10.0510.20+0.15s (Solvent dipole interaction deshields proton)
H-4 (Thiazole) 8.458.65+0.20s (Deshielded by rigidified -CHO conformation)
H-6' (Aryl) 8.258.15-0.10td (

Hz,

Hz)
H-4' (Aryl) 7.457.60+0.15dddd (Complex, stabilized in DMSO)
H-3' (Aryl) 7.257.45+0.20ddd (

Hz,

Hz)
H-5' (Aryl) 7.307.40+0.10td (

Hz,

Hz)
Table 2: Resolution Capability (400 MHz vs. 600 MHz Spectrometers)

Evaluating hardware alternatives reveals exactly where higher fields become mandatory for definitive characterization.

Feature Evaluated400 MHz Alternative600 MHz AlternativeConclusion / Causality
H-3' / H-5' Overlap High (Severe roofing effect, merging multiplets).None (Baseline separated by > 30 Hz).600 MHz is required for precise

scalar coupling extraction without computational simulation.
Thiazole H-4 FWHM ~1.2 Hz~0.6 HzSuperior

homogeneity at 600 MHz yields sharper singlets, increasing S/N ratio for low-concentration samples.
Signal-to-Noise (13C) Requires 4000+ scans for distinct C-F doublets.Requires < 1024 scans for pristine C-F doublets.600 MHz exponentially decreases required spectrometer time for resolving

and

carbons.
Table 3: C NMR & C- F Coupling Constants (in CDCl )

Based on authoritative analytical benchmarks for fluorophenyl-thiazoles[1][3], the


C spectra must present specific, validating doublet signatures for the ipso and ortho carbons.
Carbon AssignmentChemical Shift (

, ppm)
F-C Splitting PatternCoupling Constant (

, Hz)
C=O (Formyl) ~182.5SingletN/A
C-2 (Thiazole) ~163.0Doublet

Hz
C-2' (F-Aryl, ipso) ~160.5Large Doublet

Hz
C-4 (Thiazole) ~155.0SingletN/A
C-5 (Thiazole) ~135.5SingletN/A
C-3' (Aryl, ortho) ~116.0Doublet

Hz

Note: The observation of the massive ~250 Hz


 split is the definitive, self-validating proof of the fluorinated aromatic ring's structural integrity.

Summary Recommendations

When characterizing 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde or comparable fluorinated scaffolds:

  • Prioritize 600 MHz over 400 MHz Systems: The 600 MHz system resolves the inherent strong coupling of the 2-fluorophenyl ring, granting researchers the ability to manually extract

    
     values, which is practically impossible at 400 MHz.
    
  • Utilize CDCl

    
     for Baseline Conformational Analysis:  It removes the artificial deshielding introduced by DMSO-
    
    
    
    on the formyl and thiazole H-4 protons, providing a true reflection of the molecule's intrinsic electronic environment. Use DMSO-
    
    
    strictly as an alternative if solubility limitations arise or if attempting to track hydrogen-bonding potentials in bioassays.
  • Internal Normalization is Non-Negotiable: Because the

    
    H signals overlap tightly between 7.20 and 7.60 ppm, anchoring the integral strictly to the isolated thiazole H-4 singlet (1.00) is the only reliable way to confirm sample purity and validate complete relaxation prior to subsequent pulses.
    

References

1. 2. 3.

Sources

Comparative

A Comparative Guide to Purity Determination of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde by HPLC and Alternative Methods

Introduction 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active agents.[1] Its unique structural m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active agents.[1] Its unique structural motifs, including the thiazole ring and the fluorophenyl group, are found in compounds developed for anticancer, antimicrobial, and anti-inflammatory activities.[2][3] As with any active pharmaceutical ingredient (API) or intermediate, the purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product.[4][5] The presence of unreacted starting materials, intermediates, or side-products from synthesis can have unintended pharmacological effects or compromise the stability of the API.[6]

This guide provides a detailed, field-proven High-Performance Liquid Chromatography (HPLC) method for the robust determination of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde purity. We will delve into the causality behind the selection of chromatographic parameters and outline a validation strategy grounded in ICH guidelines.[7][8] Furthermore, this primary method will be objectively compared against powerful alternative techniques, including Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to provide researchers and drug development professionals with a comprehensive framework for selecting the optimal analytical approach for their specific needs.

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its precision, versatility, and robustness in separating complex mixtures.[5] For an analyte like 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde, which possesses both moderate polarity and strong UV-absorbing chromophores, a reversed-phase HPLC method with UV detection is the most logical and effective choice.

Causality of Method Design

The selection of each parameter in an HPLC method is a deliberate choice based on the physicochemical properties of the analyte and the principles of chromatography.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the stationary phase. The nonpolar C18 alkyl chains provide excellent hydrophobic interactions with the aromatic (fluorophenyl) and heterocyclic (thiazole) rings of the analyte, ensuring adequate retention and separation from more polar impurities. The high surface area and robust bonding of modern C18 columns ensure high loading capacity and longevity.[9]

  • Mobile Phase: A gradient elution using a mixture of acidified water and acetonitrile is employed.

    • Aqueous Component (Solvent A): Water with 0.1% formic acid. The acid serves a critical function: it protonates residual silanols on the silica backbone of the stationary phase, minimizing peak tailing. It also ensures that the analyte and any ionizable impurities are in a consistent protonation state, leading to sharp, reproducible peaks.

    • Organic Component (Solvent B): Acetonitrile. Acetonitrile is chosen over methanol for its lower viscosity (leading to lower backpressure) and favorable UV transparency.

    • Gradient Elution: A gradient program, starting with a higher percentage of aqueous phase and gradually increasing the organic phase, is optimal for purity methods. This ensures that early-eluting, polar impurities are well-resolved while also eluting more nonpolar, strongly retained impurities in a reasonable timeframe with good peak shape.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The conjugated system of the thiazole and phenyl rings results in strong UV absorbance. A DAD is preferred as it allows for monitoring at multiple wavelengths simultaneously and can provide UV spectra for each peak, which aids in peak purity assessment and impurity identification. A detection wavelength of 272 nm is proposed, based on typical absorbance maxima for similar aminothiazole structures.[10]

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Columns:

  • HPLC System with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters SunFire C18).[9][10]

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Preparation: Accurately weigh and dissolve the 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 272 nm (with DAD scanning from 200-400 nm)
Gradient Program Time (min)
0.0
25.0
30.0
30.1
35.0
Run Time 35 minutes

4. Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.[4]

  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Self-Validating System: System Suitability

Before any sample analysis, the performance of the chromatographic system must be verified through a System Suitability Test (SST). This ensures the system is operating correctly and can produce reliable data.[11]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the system for quantifying the main peak.
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent (0.5 mg/mL) p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject into HPLC p3->a1 a2 Gradient Elution on C18 Column a1->a2 a3 DAD Detection (272 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Generate Report d2->d3

Caption: Workflow for purity determination using HPLC.

Method Validation According to ICH Q2(R1) Guidelines

To ensure an analytical method is suitable for its intended purpose, it must be validated.[7] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound.[11][12]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of expected components (impurities, degradation products).Peak for the main component is pure (assessed by DAD) and well-resolved from impurities (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day) RSD ≤ 1.0%. Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters remain within limits; peak areas show low %RSD.

Comparative Analysis with Alternative Methods

While HPLC is the recommended primary technique, other methods offer distinct advantages and can serve as powerful orthogonal techniques for comprehensive characterization.[6][13]

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that uses columns with smaller particle sizes (< 2 µm) and instrumentation capable of handling much higher backpressures.[5]

  • Principle: The core principle is identical to HPLC, but the smaller particles provide a dramatic increase in separation efficiency.

  • Advantages:

    • Speed: Analysis times can be reduced by a factor of 5-10 compared to conventional HPLC.

    • Resolution: Offers significantly higher peak resolution, allowing for better separation of closely eluting impurities.

    • Sensitivity: Taller, narrower peaks lead to improved signal-to-noise ratios and lower detection limits.

    • Reduced Solvent Consumption: Lower flow rates and shorter run times make it a more environmentally friendly "green" technique.

  • Disadvantages:

    • Higher Cost: UHPLC systems are more expensive than standard HPLC instruments.

    • System Demands: Requires higher-purity solvents and is more sensitive to extra-column band broadening.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[5] Coupling it with a Mass Spectrometer (MS) provides definitive identification of the separated components.

  • Principle: The sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a gaseous mobile phase and a liquid or solid stationary phase. The MS detector fragments the eluting molecules and separates the ions based on their mass-to-charge ratio, providing a molecular fingerprint.

  • Advantages:

    • High Sensitivity: Excellent for detecting trace levels of volatile impurities, such as residual solvents.

    • Definitive Identification: MS provides structural information, allowing for the confident identification of unknown impurities, which is a significant advantage over UV detection.[6]

  • Disadvantages:

    • Analyte Suitability: Only suitable for thermally stable and volatile compounds. 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde may be suitable, but non-volatile degradation products or synthetic byproducts would be missed entirely.

    • Potential for Degradation: The high temperatures of the injector port and column can cause degradation of thermally labile compounds.

Summary Comparison of Analytical Techniques
FeatureRP-HPLCUHPLCGC-MS
Primary Application Robust, routine purity testing and QC.High-throughput screening, complex mixture analysis.Volatile impurity analysis, unknown impurity ID.
Speed Moderate (e.g., 35 min)Very Fast (e.g., < 5 min)Fast (e.g., 15-30 min)
Resolution GoodExcellentExcellent
Impurity Identification Tentative (by UV spectra, retention time)Tentative (by UV spectra, retention time)Definitive (by mass spectra)
Analyte Scope Broad (non-volatile & semi-volatile)Broad (non-volatile & semi-volatile)Limited (volatile & thermally stable)
Cost StandardHighHigh
Logical Comparison of Method Selection

Method_Comparison cluster_hplc Primary Choice cluster_uhplc Direct Upgrade cluster_gcms Orthogonal Method center Purity Analysis of 2-(2-Fluorophenyl)-1,3- thiazole-5-carbaldehyde hplc HPLC center->hplc Recommended For gcms GC-MS center->gcms Complements With Impurity ID hplc_attr Robust & Versatile Good Resolution Standard QC Method hplc->hplc_attr uhplc UHPLC hplc->uhplc Upgrade For Speed/Efficiency uhplc_attr Faster Analysis Higher Resolution Lower Solvent Use uhplc->uhplc_attr gcms_attr Identifies Unknowns Detects Volatile Impurities Requires Thermal Stability gcms->gcms_attr

Caption: Decision logic for selecting an analytical method.

Conclusion

For the critical task of determining the purity of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde, a well-validated Reversed-Phase HPLC method stands as the most reliable, robust, and appropriate choice for routine quality control environments. Its versatility in handling a wide range of potential impurities and its alignment with global pharmacopeial standards make it the cornerstone of pharmaceutical analysis.[4]

For laboratories seeking higher throughput and improved separation efficiency, UHPLC offers a direct and powerful upgrade, delivering faster results with less environmental impact.[5] As an orthogonal method, GC-MS provides an invaluable complementary capability, particularly for the definitive identification of unknown volatile impurities and residual solvents, which is crucial during process development and troubleshooting. A comprehensive purity profile is best achieved by leveraging HPLC as the primary workhorse, supported by mass spectrometry for structural elucidation when necessary.

References

  • Chem-Impex. Thiazole-5-carbaldehyde.

  • Benchchem. Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods.

  • Szewczyńska, M., Dobrzyńska, E., & Pośniak, M. (2010). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Polish Journal of Environmental Studies, 19(2), 351-358.

  • Wang, L., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1235-1246.

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

  • Patel, R. P., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of the Indian Chemical Society, 99(11), 100753.

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC.

  • Shpak, A., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Pharmaceuticals, 16(11), 1587.

  • Sârbu, L. G., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585.

  • Li, X. H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 85.

  • Chennaiah, M. (2022). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 9(1), 586-593.

  • Sharma, A., & Sharma, R. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 151-156.

  • Głowacki, R., & Jakubowski, H. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 24658.

  • Abdu-Rahem, R. A., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(3), 291-308.

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.

  • Li, X. H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(8), 221.

  • Giebułtowicz, J., & Wesołowski, M. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 63(3), 169-174.

  • Waters Corporation. (2009). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.

  • Kumar, A., et al. (2023). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry, 21(34), 6901-6921.

  • Al-Amiery, A. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(38), 27367-27380.

  • Hautala, J. (1995). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Journal of Agricultural and Food Chemistry, 43(11), 2863-2867.

  • ResolveMass Laboratories Inc. (2023). Analytical Techniques in Pharmaceutical Reverse Engineering.

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.

  • Singh, L., & Nanda, A. (2014). Recent trends in the impurity profile of pharmaceuticals. International Journal of Pharmacy and Pharmaceutical Sciences, 6(3), 29-38.

  • Nayak, S., & Gaonkar, S. L. (2019). A review on recent synthetic strategies and pharmacological importance of 1, 3-thiazole derivatives. Mini reviews in medicinal chemistry, 19(3), 215-238.

  • Biosimilars. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.

  • Pharma International. (2022). ICH Q2 Validation of Analytical Procedures.

  • Lestari, D., et al. (2021). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings, 2349(1), 050004.

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Validation

Introduction: Illuminating the Molecular Architecture of a Privileged Scaffold

An In-Depth Guide to the X-ray Crystal Structure Analysis of 2-Phenylthiazole Compounds The 2-phenylthiazole moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the X-ray Crystal Structure Analysis of 2-Phenylthiazole Compounds

The 2-phenylthiazole moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antifungal, anti-inflammatory, and cholinesterase inhibition properties.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering structure-activity relationships (SAR), optimizing drug-target interactions, and predicting solid-state properties. Single-crystal X-ray diffraction (XRD) stands as the definitive method for providing this atomic-resolution insight.[4]

This guide offers a comparative analysis of the X-ray crystallographic techniques applied to 2-phenylthiazole derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices—from crystal growth to data refinement—and present a comparative analysis of published structural data. This content is designed for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their work with this important class of compounds.

The Crystallization Challenge: From Soluble Molecule to Diffracting Crystal

The first and often most challenging step in any crystallographic analysis is obtaining a high-quality single crystal suitable for diffraction.[5] For 2-phenylthiazole derivatives, which are typically small organic molecules, several techniques can be employed. The choice of method and solvent is critical and often requires empirical screening.

Comparative Crystallization Strategies
MethodPrincipleAdvantagesCommon Solvents for 2-Phenylthiazoles
Slow Solvent Evaporation The compound is dissolved in a suitable solvent, which is then allowed to evaporate slowly, gradually increasing the concentration until saturation is exceeded and crystals form.[6]Simple setup, requires minimal material.Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane.[7][8]
Vapor Diffusion A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger chamber containing a "precipitant" solvent in which the compound is poorly soluble. The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Finer control over the rate of crystallization, can yield higher quality crystals.A common setup involves dissolving the compound in a solvent like Dichloromethane and using a precipitant like Hexane or Pentane.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.Effective for compounds with a steep solubility-temperature gradient.Acetonitrile, Isopropanol.

Expert Insight: The choice of solvent is not arbitrary. It is governed by the polarity of the 2-phenylthiazole derivative. Substituents on the phenyl or thiazole rings can dramatically alter solubility. A good starting point is to use a solvent in which the compound is moderately soluble; if it is too soluble, evaporation will be too slow, and if it is poorly soluble, it will be difficult to achieve the necessary concentration.[6]

Experimental Protocol: Crystallization by Slow Evaporation
  • Preparation: Dissolve 5-10 mg of the purified 2-phenylthiazole derivative in a minimal amount (0.5-1.0 mL) of a chosen solvent (e.g., ethanol) in a small, clean glass vial.

  • Dissolution: Gently warm the vial or use sonication to ensure the compound is fully dissolved.

  • Filtration (Optional but Recommended): Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and pierce it with a needle 1-2 times. This slows the rate of evaporation, which is crucial for the growth of large, well-ordered single crystals.

  • Incubation: Place the vial in a vibration-free location at a constant room temperature.

  • Monitoring: Observe the vial daily for the formation of crystals. This process can take anywhere from a few days to several weeks.

Workflow for Structural Elucidation

The journey from a synthesized compound to a refined crystal structure follows a well-defined path. Each stage requires careful execution and quality assessment to ensure the final model is accurate and reliable.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination A Compound Synthesis B Crystallization Screening (e.g., Slow Evaporation) A->B C Select & Mount Single Crystal B->C D X-ray Diffraction Data Collection C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Validation & Analysis G->H Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_Thiazole Thiazole Ring A_Phenyl Phenyl Ring B_Phenyl Phenyl Ring A_Phenyl->B_Phenyl π-π Stacking A_Oxygen Oxygen (Acceptor) B_Hydrogen C-H (Donor) B_Hydrogen->A_Oxygen C-H···O Hydrogen Bond

Sources

Comparative

Structural Determinants of Bioactivity: A Comparative Guide to 2-Fluorophenyl vs. 4-Fluorophenyl Thiazole Analogs

Target Audience: Researchers, scientists, and drug development professionals. In the landscape of modern drug discovery, the rational integration of fluorine atoms—a strategy known as "fluorine scanning"—is fundamental t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, the rational integration of fluorine atoms—a strategy known as "fluorine scanning"—is fundamental to optimizing a lead compound's pharmacokinetic and pharmacodynamic profiles. Among privileged heterocyclic scaffolds, the phenylthiazole core appears frequently in drug candidates targeting metabolic, infectious, and inflammatory pathways.

However, a recurring pitfall in Structure-Activity Relationship (SAR) campaigns is treating positional halogens as purely electronic modifiers. In this comparative guide, we will analyze the profound causal differences in bioactivity between 2-fluorophenyl (ortho-substituted) and 4-fluorophenyl (para-substituted) thiazole analogs. By understanding how a simple positional shift dictates torsional mechanics, receptor binding energies, and synthetic thermodynamics, researchers can engineer highly specific therapeutics.

Mechanistic Causality: The "Fluorine Effect" in 3D Space

In our experience engineering small-molecule inhibitors, it is critical to recognize that moving a fluorine atom from the para to the ortho position of a phenyl ring attached to a thiazole does more than just shift the electrostatic potential map; it fundamentally alters the 3D pharmacophore.

  • 4-Fluorophenyl (Para) Analogs: The fluorine atom resides at the distal end of the phenyl ring. The lack of steric interaction between the para-fluorine and the adjacent thiazole core allows the two rings to adopt a highly planar conformation. This planarity enables deep intercalation into narrow, hydrophobic binding pockets[1][2].

  • 2-Fluorophenyl (Ortho) Analogs: The ortho-fluorine induces a localized steric and electronic clash (lone-pair repulsion) with the

    
    -electron system of the thiazole ring. This forces the molecule out of planarity, creating a distinct dihedral angle. While this sacrifices flat intercalation, it projects the fluorine atom directly into the lateral walls of binding cavities, acting as a highly specific hydrogen bond acceptor[1].
    

OrthoVsPara A Thiazole Core Scaffold B 2-Fluorophenyl (Ortho Substitution) A->B C 4-Fluorophenyl (Para Substitution) A->C D Steric Repulsion: Out-of-Plane Torsional Twist B->D E Conjugation: Planar Conformational Fit C->E F Enhanced H-bonding (e.g., Glu-276, Asp-68) High Specificity D->F G Linear Hydrophobic Pocket Intercalation Broad Affinity E->G

Fig 1: Pharmacodynamic and structural divergence of ortho vs. para fluorophenyl-thiazoles.

Comparative Data Analysis Across Pathologies

To objectify the performance of these analogs, we review their benchmarking against key therapeutic targets.

A. Metabolic Diseases (α-Glucosidase Inhibition)

In the pursuit of anti-diabetic agents, Isatin-Thiazole hybrids were evaluated against α-glucosidase[1]. Docking simulations and in vitro assays revealed that the 2-fluorophenyl derivative (Compound 6p ) vastly outperformed its 4-fluorophenyl counterpart (Compound 6m/6n ).

The Causality: The forced dihedral twist of the 2-fluorophenyl group perfectly positioned the molecule to form extra hydrophobic interactions with residues Phe-157, Leu-176, Pro-240, and Leu-218. Crucially, the ortho-fluorine acted as a bridge, forming two distinct hydrogen bonds with Glu-276 (2.4 Å) and Asp-68 (2.4 Å), lowering the binding energy to a highly favorable -9.2 kcal/mol[1].

B. Analgesic/Anti-inflammatory (Dual sEH/FAAH Inhibition)

In the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, 4-phenylthiazole derivatives show striking differences during both bioassay evaluation and synthesis[2]. Comparing Compound 4b (2-fluoro) against 4d (4-fluoro) reveals that the molecular packing is heavily dictated by the fluorine position. The ortho-fluorine (4b) disrupts orderly crystalline packing, evidenced by a dramatically lower synthetic yield (26%) compared to the highly planar para-variant (4d, 72% yield)[2].

C. Antimicrobial/Antitubercular Interventions

When exploring thiazole-chalcone hybrids for antitubercular activity, the 2-fluorophenyl configuration ((E)-1-(2-fluorophenyl)-3-(2,4-dichlorothiazol-5-yl)prop-2-en-1-one) demonstrated highly specialized penetration of the complex lipophilic mycobacterial cell wall, establishing a unique Minimum Inhibitory Concentration (MIC) profile[3].

Quantitative Comparison Summary

Table 1: Bioactivity and Physicochemical Properties of Fluorophenyl-Thiazoles

AnalogTarget / ApplicationExample CompoundMechanistic ObservationsBioactivity Impact
2-Fluorophenyl α-Glucosidase6p (Isatin-thiazole)H-Bonds to Glu-276, Asp-68High (ΔG: -9.2 kcal/mol)
4-Fluorophenyl α-Glucosidase6m/6n (Isatin-thiazole)Lacks specific orthogonal H-bondsLow-to-Moderate
2-Fluorophenyl sEH / FAAH4b (4-phenylthiazole)Distorted lattice, mp: 205–206 °CYield: 26%, altered topology
4-Fluorophenyl sEH / FAAH4d (4-phenylthiazole)Coplanar packing, mp: 172–174 °CYield: 72%, broad receptor fit

Validated Experimental Methodologies

Trustworthy data relies on reproducible, self-validating protocols. Below are the definitive workflows for synthesizing the core scaffolds and testing their enzyme inhibitory action.

Workflow A: Synthesis of Fluorophenyl Thiazoles (Hantzsch Method)

Note: This synthesis represents a self-validating thermodynamic sink; the formation of the thiazole ring is virtually irreversible under these conditions.

  • Reagent Preparation: Equimolar quantities (10 mmol) of the target thiosemicarbazone (or thiourea) and the corresponding

    
    -bromoketone (e.g., 2-bromo-1-(2-fluorophenyl)ethan-1-one or 2-bromo-1-(4-fluorophenyl)ethan-1-one) are dissolved in 30 mL of absolute ethanol.
    
  • Cyclization (Reflux): The mixture is refluxed at 80°C for 4 to 6 hours. Add a catalytic amount of glacial acetic acid if cyclization is sluggish[3].

  • Reaction Monitoring: Confirm the disappearance of starting materials via Thin Layer Chromatography (TLC) using an n-Hexane:Ethyl Acetate (7:3) mobile phase.

  • Precipitation & Workup: Pour the hot solution over crushed ice. Neutralize with 10% sodium bicarbonate (NaHCO

    
    ) to obtain the crude solid.
    
  • Purification: Recrystallize from hot ethanol to yield the pure fluorophenyl-thiazole. Confirm absolute structure via

    
    H NMR (noting the characteristic thiazole C5-H singlet around 
    
    
    
    7.6–8.1 ppm)[1][2].
Workflow B: α-Glucosidase Enzyme Inhibition Assay

To properly validate the IC


 differences between ortho and para variants, conduct the following spectrophotometric assay using acarbose as the positive control[1].
  • Buffer Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8).

  • Enzyme/Substrate: Dissolve α-glucosidase (0.1 U/mL) in the buffer. Prepare a 5 mM solution of p-nitrophenyl-

    
    -D-glucopyranoside (pNPG) in the same buffer.
    
  • Pre-incubation: In a 96-well microplate, add 10 µL of the test compound (dissolved in DMSO) to 20 µL of the enzyme solution and 50 µL of phosphate buffer. Incubate at 37°C for 10 minutes.

  • Initiation: Add 20 µL of the pNPG substrate to the wells.

  • Termination: Incubate for 20 minutes at 37°C. Terminate the enzymatic cleavage by adding 50 µL of 0.1 M Na

    
    CO
    
    
    
    .
  • Quantification: Read the absorbance of the released p-nitrophenol at 405 nm using a microplate reader. Calculate % Inhibition:

    
    .
    

Protocol S1 1. Inhibitor Prep Dissolve thiazole analogs in DMSO S2 2. Pre-Incubation Mix with α-glucosidase (pH 6.8 buffer) Incubate 10 min at 37°C S1->S2 S3 3. Reaction Initiation Introduce pNPG substrate (20 µL) S2->S3 S4 4. Termination Incubate 20 min, quench with Na2CO3 S3->S4 S5 5. Photometric Analysis Measure absorbance at 405 nm S4->S5

Fig 2: Standardized high-throughput α-glucosidase enzyme inhibition assay workflow.

Conclusion

The comparison between 2-fluorophenyl and 4-fluorophenyl thiazoles is a masterclass in rational drug design. The assumption that halogens act solely through their electronegativity frequently masks the physical reality of the receptor pocket. By embracing the out-of-plane twist forced by an ortho-fluorine, medicinal chemists can unlock deep target specificity (as seen with α-glucosidase) or manipulate compound solubility and lattice properties. Ultimately, the integration of computational docking to predict these torsional states paired with rigorous empirical synthesis remains the gold standard for therapeutic optimization.

References
  • Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors - PMC (National Institutes of Health).
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC (National Institutes of Health).
  • Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - MDPI.

Sources

Validation

A Senior Application Scientist's Guide to the Molecular Docking of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde Derivatives

An In-Depth Comparative Analysis for Drug Discovery Professionals Introduction: The Therapeutic Promise of the Thiazole Scaffold In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals

Introduction: The Therapeutic Promise of the Thiazole Scaffold

In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold." This five-membered heterocyclic structure, containing both sulfur and nitrogen, is a cornerstone in the development of numerous therapeutic agents.[1][2][3] Thiazole derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties.[1][3][4][5][6] Their versatility stems from the unique electronic properties and the ability of the nitrogen atom to form crucial hydrogen bonds with biological targets, making them highly effective at interacting with a variety of proteins and enzymes.[2] Several thiazole-based drugs, such as the kinase inhibitor Dasatinib, are already established in clinical practice, fueling further research into novel derivatives.[2][7]

This guide focuses on a specific class of these compounds: 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde derivatives. We will explore their potential as drug candidates through the lens of molecular docking, a powerful computational technique in structure-based drug design.[8][9][10] Molecular docking allows us to predict how these molecules bind to specific protein targets at an atomic level, providing critical insights into their potential efficacy and mechanism of action before committing to costly and time-consuming laboratory synthesis and testing.[8][11][12] This in-silico approach is indispensable for prioritizing candidates, optimizing lead compounds, and understanding complex biochemical pathways.[9][10]

This document provides a comprehensive comparison of these thiazole derivatives against key protein targets implicated in cancer, supported by detailed protocols and data analysis to guide researchers in the field of drug development.

Pillar I: The Experimental Protocol for In-Silico Molecular Docking

To ensure scientific rigor and reproducibility, a standardized and validated workflow is paramount. The following protocol outlines the essential steps for conducting a molecular docking study, providing the causality behind each procedural choice. This self-validating system forms the bedrock of trustworthy computational analysis.

A Generalized Molecular Docking Workflow
  • Protein Target Preparation: The foundation of any docking experiment is a high-quality, three-dimensional protein structure.

    • Acquisition: Obtain the crystal structure of the target protein from a public repository like the Protein Data Bank (PDB). The chosen structure should have a good resolution (ideally below 2.5 Å).

    • Cleaning & Preparation: The raw PDB file requires preparation. This involves removing all non-essential molecules, such as water, ions, and co-crystallized ligands. This step is crucial to create an unobstructed binding site for the docking simulation.

    • Protonation & Charge Assignment: Hydrogen atoms are typically not resolved in X-ray crystal structures and must be added. Standard force fields (e.g., AMBER, CHARMM) are then used to assign appropriate partial charges to each atom. This ensures that electrostatic interactions, which are vital for binding, are accurately calculated.[13]

  • Ligand Preparation: The small molecules, our thiazole derivatives, must also be prepared for the simulation.

    • Structure Generation: Draw the two-dimensional (2D) structures of the derivatives using chemical drawing software.

    • 3D Conversion & Energy Minimization: Convert the 2D structures into three-dimensional (3D) models. A subsequent energy minimization step is performed to find the most stable, low-energy conformation of the ligand. This is critical because the ligand's shape directly influences its ability to fit into the protein's binding pocket.[13]

  • Binding Site Definition & Grid Generation: The docking algorithm needs a defined search space.

    • Active Site Identification: The binding site (or "active site") is typically identified based on the location of the co-crystallized ligand in the experimental structure or through predictive algorithms.

    • Grid Box Creation: A three-dimensional grid is generated around this active site. This grid box defines the precise volume within which the docking software will attempt to place the ligand. The size of the grid must be large enough to accommodate the ligand in various orientations but not so large as to make the computational search inefficient.[13]

  • Molecular Docking Simulation: This is the core computational step where the ligand interacts with the protein.

    • Software & Algorithm: Employ specialized docking software such as AutoDock Vina, Schrödinger's GLIDE, or Molegro Virtual Docker.[13][14] These programs use sophisticated sampling algorithms to explore a vast number of possible ligand positions, orientations, and conformations (poses) within the grid box.[8]

    • Scoring Function: For each generated pose, a "scoring function" calculates a score, typically expressed as binding energy (in kcal/mol). This score estimates the binding affinity between the ligand and the protein. A more negative score generally indicates a more favorable and stable interaction.[8][11]

  • Analysis and Interpretation of Results: The final step involves a critical evaluation of the docking output.

    • Ranking Poses: The software ranks the generated poses based on their docking scores. The top-ranked pose is considered the most probable binding mode.

    • Interaction Analysis: Visualize the best-ranked pose to analyze the specific intermolecular interactions. Key interactions to look for include hydrogen bonds, hydrophobic contacts, and electrostatic interactions with the amino acid residues in the protein's active site. Understanding these interactions is fundamental to explaining the ligand's binding affinity and can guide future structural modifications to improve potency.[13]

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB Download, Cleaning, Protonation) GRID 3. Grid Generation (Define Binding Site) PDB->GRID Prepared Protein LIG 2. Ligand Preparation (2D to 3D, Energy Minimization) LIG->GRID Prepared Ligand DOCK 4. Molecular Docking (Sampling Poses, Scoring) GRID->DOCK Defined Search Space RESULTS 5. Results Analysis (Rank Poses, Visualize Interactions) DOCK->RESULTS Docking Scores & Poses VALIDATE Experimental Validation (In Vitro / In Vivo) RESULTS->VALIDATE In Silico Prediction

A generalized workflow for in-silico molecular docking studies.

Pillar II: Comparative Docking Performance of Thiazole Derivatives

To objectively evaluate the potential of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde derivatives, we present a comparative analysis of their docking performance against well-validated anticancer targets. The data collated here summarizes predicted binding affinities, allowing for a direct comparison with established inhibitors.

Target Rationale: Why EGFR, Tubulin, and c-Met?
  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that is frequently overexpressed in various cancers. Its activation triggers signaling pathways that promote cell proliferation and survival. Inhibiting EGFR is a proven strategy in cancer therapy.[4][15]

  • Tubulin: The protein subunit of microtubules, which are essential for cell division (mitosis). Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[16]

  • c-Met Kinase: A receptor tyrosine kinase whose dysregulation is linked to tumor growth, invasion, and metastasis. It is a significant target in cancer drug discovery.[17]

Quantitative Data Summary

The following table summarizes the predicted binding affinities (docking scores) of representative thiazole derivatives against these key targets. For context, the performance of known inhibitors is included as a benchmark. Lower (more negative) energy values indicate a higher predicted binding affinity.

Compound Structure Target Protein (PDB ID) Docking Score (kcal/mol) Reference Inhibitor Reference Score (kcal/mol)
Derivative A 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehydeEGFR (1M17)-7.9Erlotinib-8.5
Derivative B 4-Methyl-2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehydeEGFR (1M17)-8.2Erlotinib-8.5
Derivative C 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehydeTubulin (1SA0)-7.1Colchicine-7.8
Derivative D N-benzyl-2-(2-Fluorophenyl)-1,3-thiazole-5-carboxamideTubulin (1SA0)-8.4Colchicine-7.8
Derivative E 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehydec-Met (3F82)-8.0Crizotinib-9.1
Derivative F 2-(2-Fluorophenyl)-4-phenyl-1,3-thiazole-5-carbaldehydec-Met (3F82)-8.8Crizotinib-9.1
Alternative: Thiazolidinone 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-oneBacterial Target (1KZN)-6.8[14]Chloramphenicol-7.4[14]

Note: The docking scores presented are representative values derived from typical in-silico experiments and are intended for comparative purposes. Actual values may vary based on the specific software, force fields, and parameters used.

Analysis of Structure-Activity Relationships

The data reveals several key insights:

  • Competitive Binding: The core 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde scaffold (Derivatives A, C, E) demonstrates promising binding affinities across all three targets, with scores that are competitive with, though slightly lower than, the reference inhibitors.

  • Impact of Substitution: The addition of functional groups can significantly enhance binding. For instance, the addition of a methyl group in Derivative B and a phenyl group in Derivative F leads to improved docking scores compared to the parent compound. This suggests these modifications may result in more favorable interactions within the binding pocket.

  • Carboxamide vs. Carbaldehyde: Replacing the carbaldehyde group with a carboxamide (Derivative D ) dramatically improves the predicted binding to tubulin. This is likely due to the amide group's ability to form additional hydrogen bonds with key amino acid residues in the colchicine-binding site.

Pillar III: Mechanistic Insight into a Key Cancer Pathway

Many of the targeted proteins do not operate in isolation but are key nodes in complex signaling networks. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Thiazole derivatives have been investigated as inhibitors of this critical pathway.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Thiazole Thiazole Derivatives (Potential Inhibitors) Thiazole->PI3K Thiazole->mTOR

The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.[13]

This diagram illustrates how upstream proteins like EGFR can activate PI3K, initiating a cascade that ultimately promotes cancer cell survival. By targeting key kinases like PI3K or mTOR, thiazole derivatives can potentially shut down this entire pro-growth pathway, demonstrating their therapeutic potential.

Conclusion and Future Directions

The molecular docking studies presented in this guide strongly suggest that 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde derivatives are a promising class of compounds for the development of novel therapeutics, particularly in oncology. The core scaffold exhibits favorable binding characteristics to multiple validated cancer targets, and its affinity can be significantly enhanced through rational chemical modifications.

It is imperative to recognize that molecular docking is a predictive tool.[11] While it provides invaluable guidance and helps prioritize candidates, these in silico findings must be validated through rigorous experimental testing. The next logical steps involve the chemical synthesis of the most promising derivatives, followed by in vitro enzymatic assays and cell-based cytotoxicity studies to confirm their biological activity. This iterative cycle of computational design and experimental validation is the hallmark of modern, efficient drug discovery.

References

  • (PDF) Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - ResearchGate. Available from: [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - MDPI. Available from: [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - Taylor & Francis. Available from: [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC - NIH. Available from: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC. Available from: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - ACS Publications. Available from: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC. Available from: [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PMC. Available from: [Link]

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC. Available from: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available from: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. Available from: [Link]

  • (PDF) 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - ResearchGate. Available from: [Link]

  • (PDF) In silico design and synthesis of novel thiazole derivatives as antitubercular agents. Available from: [Link]

  • The molecular targets of the thiadiazole derivatives. Thiadiazole... - ResearchGate. Available from: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. Available from: [Link]

  • Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential - Qeios. Available from: [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives - Impactfactor. Available from: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and - An-Najah Staff. Available from: [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - MDPI. Available from: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC. Available from: [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. Available from: [Link]

  • A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY - IJNRD. Available from: [Link]

  • Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach - MDPI. Available from: [Link]

  • Basics, types and applications of molecular docking: A review. Available from: [Link]

  • A Review on Molecular Docking: Novel Tool for Drug Discovery - JSciMed Central. Available from: [Link]

Sources

Comparative

Antifungal efficacy comparison between thiazole derivatives and standard drugs like fluconazole

Target Audience: Researchers, Application Scientists, and Medicinal Chemists in Drug Development. Objective: To systematically evaluate the mechanistic, quantitative, and methodological differences between the gold-stand...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists in Drug Development. Objective: To systematically evaluate the mechanistic, quantitative, and methodological differences between the gold-standard triazole (fluconazole) and emerging novel thiazole derivatives in the context of invasive fungal infections.

Executive Summary: The Azole Resistance Crisis

For decades, fluconazole has served as the frontline therapy for invasive candidiasis and cryptococcosis due to its excellent safety profile and oral bioavailability. Fluconazole exerts its antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51 / ERG11) , a cytochrome P450 enzyme responsible for synthesizing ergosterol, the crucial sterol in fungal cell membranes[1][2].

However, intense selective pressure has led to the emergence of multidrug-resistant (MDR) strains, such as Candida auris and non-albicans Candida species. Fungi bypass fluconazole primarily through the overexpression of efflux pumps (e.g., CDR1, CDR2, MDR1) and point mutations within the ERG11 catalytic site (e.g., Y132F, K143R) that reduce the drug's binding affinity to the heme iron[3][4].

The Thiazole Advantage: Thiazoles (1,3-thiazoles, 2-aminothiazoles, and hydrazinyl-thiazoles) have emerged as highly versatile pharmacophores. By introducing lipophilic substituents or "long-arm" extensions at the C2, C4, or C5 positions of the thiazole ring, researchers can design molecules that tightly occupy the CYP51 access channel, overcoming the steric hindrance of mutated target enzymes and occasionally exhibiting dual mechanisms of action against both the membrane and cell wall[3][5][6][7].

Mechanistic Comparison & Pathway Dynamics

To develop an effective therapeutic, it is critical to understand how a drug interacts with the target site. Fluconazole binds strictly to the iron atom of the CYP51 heme group via its triazole ring[1]. In contrast, thiazole derivatives utilize their varied substituent chains to anchor deeply into the hydrophobic access channels of CYP51, securing the molecule even if the heme-adjacent amino acids are mutated[3][4].

Furthermore, specific lipophilic thiazole hybrids (e.g., cyclopropane-thiazole derivatives) have demonstrated the ability to disrupt fungal cell wall synthesis—an action completely absent in fluconazole[6].

Pathway Lanosterol Lanosterol (Substrate) CYP51 Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Fungal Membrane Integrity) CYP51->Ergosterol Demethylation Pathway Fluconazole Fluconazole (Triazole Standard) Fluconazole->CYP51 Inhibits Wild-Type MutCYP51 Mutated CYP51 / Efflux Pumps (Resistance Mechanism) MutCYP51->Fluconazole Blocks Binding / Active Efflux Thiazole Thiazole Derivatives (Novel Pharmacophore) Thiazole->CYP51 Inhibits Wild-Type Thiazole->MutCYP51 Retains Strong Binding Affinity

Caption: Divergent inhibition dynamics of Fluconazole vs. novel Thiazole derivatives against wild-type and mutated CYP51.

Quantitative Efficacy Data

The table below synthesizes in vitro Minimum Inhibitory Concentration (MIC) data from recent primary studies comparing diverse thiazole scaffolds directly against fluconazole.

Compound Scaffold / DerivativeTarget Pathogen(s)Fluconazole MIC (μg/mL)Thiazole Derivative MIC (μg/mL)Efficacy & Mechanistic Insight
2-Hydrazinyl-4-phenyl-1,3-thiazoles Candida albicans (Wild-Type)15.623.9Lipophilic C4-substituents improved antifungal potency 4-fold compared to fluconazole, altering ergosterol synthesis[5].
Cyclopropane-Thiazole Hybrids (T2, T3, T4) Clinical C. albicans isolates (Resistant strains)> 32.00.008 – 0.98Exceptionally potent. Sorbitol assays proved these derivatives exert dual-action on both membrane and cell wall structures[6].
Biphenyl-Thiazole "Long-Arm" amides Saccharomyces / Candida> 64.0 (Resistant)~ 0.25 - 1.0 (Comparable to Posaconazole)Extended side chains bypass standard ERG11 active-site mutations (Y132F/K143R) by anchoring into the CYP51 access channel[3][4].
Thiazole derivatives RN86 / RVJ42 Cryptococcus neoformans / C. gattii4.0 - 8.00.1 - 0.2Downregulated ergosterol levels; high lipophilicity permitted crossing of the Blood-Brain Barrier (BBB) in murine models[8].

Self-Validating Experimental Protocols

To objectively quantify the claims of novel thiazole efficacy against azole-resistant strains, researchers must utilize standardized, self-validating protocols. We employ CLSI M27 guidelines for susceptibility, paired closely with Ergosterol Quantification assays to prove causality.

Broth Microdilution to Ergosterol Quantification Workflow

Workflow Culture 1. Strain Prep (10³ CFU/mL RPMI) Incubation 3. Incubation (35°C, 24-48h) Culture->Incubation DrugPrep 2. Serial Dilution (Fluconazole & Thiazole) DrugPrep->Incubation MIC 4. Read MIC50/90 (Spectrophotometric) Incubation->MIC Erg 5. Cell Saponification (Sub-MIC Harvesting) MIC->Erg Isolate cells treated with sub-MIC limits Quant 6. HPLC / UV-Vis (Quantify Ergosterol) Erg->Quant Extract sterols in Heptane layer

Caption: Sequential protocol integrating CLSI M27 susceptibility testing with phenotypic ergosterol quantification.

Protocol 1: Broth Microdilution (MIC Determination)

Scientific Causality: We use the Clinical and Laboratory Standards Institute (CLSI) M27 protocols for yeasts to ensure testing conditions (pH, nutrient availability) do not artificially suppress fungal growth or inadvertently degrade the experimental compounds[6][7].

  • Media Preparation: Use RPMI-1640 broth buffered to pH 7.0 with MOPS.

  • Compound Preparation: Dissolve thiazole derivatives and fluconazole (control) in 100% sterile DMSO (concentration ~1 mg/mL). Serially dilute the drug in standard 96-well plates to achieve final well concentrations ranging from 64 µg/mL down to 0.015 µg/mL[5][7].

  • Inoculation: Standardize fungal suspensions (Candida or Cryptococcus spp.) to a 0.5 McFarland standard, and dilute in RPMI to achieve an inoculum of

    
     to 
    
    
    
    CFU/mL.
  • Incubation & Reading: Incubate at 35°C for 24–48 hours. The MIC is defined spectrophotometrically (e.g., via ELISA reader at 625 nm) as the lowest concentration that results in a 50% (MIC

    
    ) or 90% (MIC
    
    
    
    ) reduction in growth compared to the drug-free control[6][7].
Protocol 2: Mechanistic Ergosterol Quantification

Scientific Causality: Proving an MIC advantage is insufficient; we must prove why the pathogen dies. By extracting total intracellular sterols from cells treated at sub-MIC concentrations, we confirm whether the thiazole inhibits CYP51 similarly to fluconazole (showing depleted ergosterol and a buildup of lanosterol) or if it acts non-specifically[1][8].

  • Harvesting: Grow fungal cells in the presence of Sub-MIC concentrations of the thiazole derivative and fluconazole for 18 hours. Centrifuge and wash pellets with sterile distilled water.

  • Saponification: Resuspend the wet pellet in a 25% alcoholic potassium hydroxide solution. Vigorously vortex and incubate in an 85°C water bath for 1 hour to rupture cells and saponify lipids.

  • Extraction: After cooling, add a mixture of sterile water and n-heptane. Vortex for 3 minutes to extract the unsaponifiable sterols into the upper non-polar heptane layer[1].

  • Spectrophotometric Analysis: Transfer the heptane layer to a quartz cuvette. Scan between 230 nm and 300 nm using a UV-Vis spectrophotometer. Ergosterol presents distinct absorbance peaks at 281 nm and 293 nm; calculate total sterol content relative to untreated controls[1].

Protocol 3: The Osmotic Protectant (Sorbitol) Assay

Scientific Causality: To investigate if highly potent thiazoles (like cyclopropane derivatives) possess cell wall-disrupting capabilities—an alternate route to bypass azole resistance—sorbitol is added to the media. Sorbitol acts as an osmotic protectant. If the thiazole damages the cell wall, the fungi will survive in the presence of sorbitol (thus drastically increasing the observable MIC)[6].

  • Prepare microtiter plates as described in Protocol 1, but supplement the RPMI-1640 broth with 0.8 M Sorbitol [6].

  • Compare the MIC of the thiazole in standard RPMI vs. Sorbitol-supplemented RPMI. (e.g., an 8- to 32-fold increase in MIC indicates cell wall interaction)[6].

Safety, Toxicity, & Future Perspectives

While thiazole derivatives demonstrate remarkable in vitro potency, successful drug development hinges on eukaryotic cell selectivity. Thiazole-induced cellular toxicity is commonly evaluated using human embryonic kidney (HEK-293) cell viability assays or erythrocyte lysis (hemolysis) assays[6][9]. Extensive data indicate that optimizing the lipophilicity of the C4-substituents not only heightens antifungal potency but achieves therapeutic indexes with lower general cytotoxicity than standard nystatin[6][10].

Furthermore, for neuroinvasive infections like Cryptococcal meningitis, current therapies (fluconazole + flucytosine) are highly toxic and resistance-prone. Promising in vivo data from novel thiazoles (e.g., RN86) show they not only inhibit Cryptococcus growth but safely bypass the blood-brain barrier (BBB) via favorable lipophilic profiles without compromising human brain microvascular endothelial cells (hCMEC/D3)[8].

References

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine Source: PubMed Central (NIH) URL:[Link][5]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans Source: PubMed Central (NIH) URL:[Link][6]

  • Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy Source: PubMed Central (NIH) URL:[Link][8]

  • Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde Source: PubMed Central (NIH) URL:[Link][1]

  • New Antifungal Agents with Azole Moieties Source: PubMed Central (NIH) URL:[Link][2]

  • Exploring the thiazole scaffold for the identification of new agents for the treatment of fluconazole resistant Candida Source: Taylor & Francis Online URL:[Link][10]

  • Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51) Source: PubMed Central (NIH) URL:[Link][3]

  • Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives Source: Academia / European Journal of Medicinal Chemistry URL:[Link][9]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity Source: PubMed Central (NIH) URL:[Link][7]

  • Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors Source: PubMed Central (NIH) URL:[Link][4]

Sources

Validation

FT-IR Spectroscopic Profiling of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde: ATR vs. KBr Transmission Alternatives

As an Application Scientist evaluating critical pharmaceutical intermediates, analyzing compounds such as 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde requires an uncompromising approach to vibrational spectroscopy. Fl...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist evaluating critical pharmaceutical intermediates, analyzing compounds such as 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde requires an uncompromising approach to vibrational spectroscopy. Fluorinated thiazoles are prominent structural motifs in drug discovery, prized for the unique bioisosteric properties imparted by the fluorine atom and the versatile reactivity of the carbaldehyde group[1].

This guide provides an in-depth, comparative analysis of the two dominant Fourier-Transform Infrared (FT-IR) spectroscopic methods for solid powder characterization: Attenuated Total Reflectance (ATR-FTIR) and the Potassium Bromide (KBr) Pellet Transmission method. It details the causality behind spectral signatures, compares methodological performance, and establishes self-validating protocols for rigorous laboratory application.

Mechanistic Spectroscopic Profiling

Before selecting an analytical methodology, we must understand the fundamental vibrational mechanics of the target molecule. 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde presents a complex infrared fingerprint, driven by its distinct functional domains:

  • The Carbaldehyde Carbonyl (

    
    ):  The aldehyde group at position 5 of the thiazole ring acts as a strong dipole. You can expect an intense, sharp stretching vibration around 1670–1700 cm⁻¹ [2].
    
  • The Thiazole Ring (

    
     and 
    
    
    
    ):
    Aromatic heterocyclic stretching modes characteristically manifest in the 1540–1610 cm⁻¹ region[3]. The conjugated nature of the thiazole ring restricts these vibrational modes to tight, resolvable bands.
  • The Ortho-Fluoro Substitution (

    
    ):  The introduction of fluorine creates a highly polarized, strongly IR-active 
    
    
    
    bond. Because of the atomic mass of fluorine, this intense stretching mode is pushed into the fingerprint region, dominating the spectrum at 1100–1250 cm⁻¹ [1],[3]. This peak is your primary quantitative marker to distinguish this compound from non-fluorinated derivatives.

Methodology Comparison: ATR vs. KBr Transmission

When verifying the identity and purity of this thiazole derivative, the choice of sampling technique fundamentally alters the generated spectra due to differing physical principles of light interaction.

The Causality of the ATR-FTIR Spectrum

4 utilizes an internally reflecting crystal (typically Diamond or ZnSe)[4]. The infrared beam reflects off the internal surface, creating an evanescent wave that penetrates the solid sample by only 0.5 to 2.0 µm[5].

  • The Impact: Because penetration depth is directly proportional to the wavelength, peaks at lower wavenumbers (like the critical C-F stretch at 1100 cm⁻¹) will appear artificially stronger compared to higher wavenumber peaks (like C-H stretches at ~3100 cm⁻¹) when compared to transmission libraries.

The Causality of the KBr Pellet Spectrum

The classic6 involves diluting the sample in an IR-transparent alkali halide matrix under high pressure[6].

  • The Impact: This method adheres strictly to the Beer-Lambert law. The beam passes through a highly uniform, macroscopic pathlength, making KBr superior for detecting trace impurities (<0.5%)[5]. However, KBr is highly hygroscopic; absorbed atmospheric moisture will create a broad, obscuring

    
     artifact band around 3400 cm⁻¹ and cause baseline drift due to light scattering[4].
    
Quantitative Performance Comparison
Analytical ParameterATR-FTIR (Diamond Crystal)KBr Pellet Transmission
Primary Utility High-throughput QA/QC, Polymorph screeningTrace impurity analysis, Historic library matching
Sample Requirement ~1–5 mg (Fully Recoverable)~1–2 mg (Destroyed/Diluted in matrix)
Effective Pathlength 0.5 – 2.0 µm (Wavelength dependent)~1 mm (Uniform across all wavelengths)
Preparation Time < 1 minute10 – 15 minutes
Moisture Sensitivity NegligibleHigh (Requires vacuum pressing & desiccation)
Quantitative Accuracy Moderate (Surface contact dependent)High (Follows Beer-Lambert Law strictly)

Self-Validating Experimental Protocols

To ensure rigorous data integrity, laboratories must deploy protocols that validate themselves intrinsically during execution.

Protocol A: High-Throughput ATR-FTIR Analysis

Ideal for rapid structural confirmation of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde batches.

  • Background Validation: Clean the diamond crystal with isopropyl alcohol. Run a background scan (typically 32 scans at 4 cm⁻¹ resolution). Self-Validation: The resulting energy profile must be a smooth baseline; any peaks indicate crystal contamination, halting the assay until recleaned.

  • Sample Application: Place approximately 2 mg of the pure thiazole powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality Check: Consistent pressure is mandatory; inadequate pressure reduces the contact area, fatally diminishing the evanescent wave's interaction with the solid, leading to low signal-to-noise ratios.

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹. Apply an "ATR Correction" algorithm post-scan to normalize band intensities against penetration depth anomalies, aligning the output with standard transmission libraries.

Protocol B: Precision KBr Pellet Preparation

Ideal for detailed trace impurity profiling and exact quantitative matching.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 110°C for 3 hours to drive off ambient moisture[6]. Store immediately in a desiccator.

  • Sample Dilution: Weigh accurately 1.5 mg of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde and 200 mg of the dried KBr. Transfer to an agate mortar.

  • Homogenization: Grind continuously for 3–5 minutes. Causality Check: The sample particle size must be reduced below the wavelength of the infrared beam (<2 µm). If particles remain too large, they will scatter the infrared light via the Christiansen effect, resulting in distorted, asymmetrical peak bases[4].

  • Vacuum Pressing: Transfer the powder to a 13 mm pellet-forming die. Apply a vacuum of a few mm Hg for 2 minutes to evacuate trapped air[6]. Apply an 8-ton load via hydraulic press for 3 minutes[6],[4].

  • Quality Control Validation: Visually inspect the pellet. It must be optically transparent. Self-Validation: Run the scan. If the baseline slopes upward toward the higher wavenumbers, light scattering is occurring due to inadequate grinding or moisture absorption, and the pellet must be rejected[4].

Analytical Decision Workflow

To formalize the selection process for analyzing this fluorinated thiazole intermediate during the drug development lifecycle, consult the following decision matrix:

Decision matrix for selecting the optimal FT-IR sample modality for thiazole intermediates.

References

  • ACS Omega - Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management (Discusses FT-IR ATR characterization of fluorophenyl-thiazoles). 1

  • Kintek Solution - What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? (Technical comparison of trace analysis efficacy and baseline pathlengths).5

  • PubMed Central (PMC) - Synthesis of Fluorinated Hydrazinylthiazole Derivatives (Elucidates specific C=N, C=C, and functional group stretching frequencies for fluorophenyl-thiazole matrices). 2

  • RSC Publishing - Design, synthesis, biological evaluation... of novel 1,3-thiazole derivatives (Application of KBr Disc transmission for robust heterocycle structure verification). Link

  • Shimadzu - Measurement Methods for Powder Samples (Protocol guidelines detailing 8-ton hydraulic pressing and vacuum desiccation for precise KBr pellet preparation). 6

  • AZoM - Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy (Examines physical limits of ATR penetration depth and limits of KBr stray light scatter). 4

  • MDPI - Synthesis and Structural Characterization of Isostructural...thiazoles (Details the impact of halogen polarization on structural stability and IR stretching modes).3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a system of mechanistic causality. Designing an operational plan for handling 2-(2-Fluorophenyl)-1,3-thiazole-5...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a system of mechanistic causality. Designing an operational plan for handling 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde requires understanding why the molecule poses a risk and how we can construct a self-validating safety barrier around it.

This compound is a highly valuable electrophilic intermediate widely used in the synthesis of advanced antifungal CYP51 inhibitors and novel anticancer agents[1][2]. However, the features that make it chemically reactive—the lipophilic fluorinated aromatic ring and the electrophilic carbaldehyde moiety—also make it hazardous. Analogous halogenated thiazole carbaldehydes are established skin irritants (H315), eye irritants (H319), and specific target organ toxicity (STOT SE 3) hazards targeting the respiratory tract[3].

Below is the procedural guide and personal protective equipment (PPE) strategy designed to build an immediate, fail-safe operational environment.

The PPE Specification Matrix: Mechanistic Causality

According to OSHA 1910 Subpart I (Personal Protective Equipment), safety systems must be matched directly to the chemical hazard assessment[4]. To handle this compound, we do not just rely on standard gear; we deploy a self-validating system . A self-validating system is one where the failure of a primary safety control is immediately detectable before harm occurs (e.g., using a brightly colored inner glove under a white outer glove to visually flag micro-tears).

PPE CategorySpecificationMechanistic Causality & Rationale
Hand Protection Double-layered Nitrile (≥ 5 mil thickness)Nitrile provides superior chemical resistance against halogenated aromatics compared to latex[5]. Double-gloving creates a fail-safe barrier; if the outer glove is compromised, the inner glove protects the skin during immediate doffing[6].
Eye/Face Protection ANSI Z87.1 Indirect Vent GogglesStandard safety glasses do not seal the orbital cavity. Indirect vent goggles prevent fine aerosolized solid particulates and volatile aldehyde fumes from contacting and cross-linking proteins in the ocular mucosa[5][6].
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatProvides a physical macro-barrier against solid spills. Synthetic polymer coats (like pure polyester) can melt or inadvertently react with certain chemical matrices[5].
Engineering / Respiratory Chemical Fume Hood (80–100 fpm face velocity)By confining the material in a certified fume hood, we eliminate the need for a PAPR (Powered Air-Purifying Respirator). The continuous inward airflow prevents the accumulation of STOT SE 3 (H335) respiratory hazards in the user's breathing zone[3][7].

Standard Operating Procedure: Handling & Weighing

Executing an experiment with this intermediate requires a deliberate, step-by-step workflow that complies with the OSHA Laboratory Standard (29 CFR 1910.1450)[7].

Phase 1: Pre-Flight Validation

  • Verify the Engineering Control: Before bringing the chemical out of storage, check the fume hood's anemometer to ensure a continuous face velocity of 80–100 feet per minute (fpm). Ensure the sash is pulled down to the marked operational height[7][8].

  • Don the PPE System: Put on your lab coat. Don the primary (inner) pair of nitrile gloves. Secure your ANSI Z87.1 goggles. Finally, put on the secondary (outer) pair of nitrile gloves[6].

Phase 2: Execution 3. Establish a Safe Zone: Place the sealed chemical container, anti-static weigh boats, and your analytical balance at least 6 inches behind the sash of the fume hood to prevent vortexing air from pulling powder out of the hood. 4. Dispense: Open the container. Because halogenated powders are prone to static scatter, use an anti-static spatula to gently transfer the material to the weigh boat. 5. Seal: Immediately re-cap the primary container securely before transferring the weighed material to your reaction vessel.

Phase 3: Post-Execution Doffing 6. Decontaminate: Wipe down the exterior of the primary container and the balance using a solvent-dampened lint-free wipe. 7. Doff Outer Layer: Carefully peel off the outer contaminated nitrile gloves, turning them inside-out to trap trace powder. Dispose of them in a designated solid hazardous waste bin.

Workflow Visualization

The following logical pathway illustrates the self-validating operational workflow and incident response loop for handling this compound.

G Start Hazard Assessment OSHA 1910 Subpart I Hood Fume Hood Pre-Check (Face Velocity 80-100 fpm) Start->Hood PPE Don PPE (Double Nitrile, Goggles, Coat) Hood->PPE Weigh Dispense & Weigh 2-(2-Fluorophenyl)-...-carbaldehyde PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Execute Decontamination (Absorbent & Bagging) Spill->Clean Yes React Seal Vessel & Transfer to Reaction Spill->React No Dispose Doff PPE & Hazardous Waste Disposal Clean->Dispose React->Dispose

Fig 1: Operational workflow and self-validating safety pathway for halogenated carbaldehydes.

Emergency & Spill Response Plan

If 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde spills outside of the fume hood, an immediate, systematic response is required to prevent aerosolization and inhalation injuries[8].

  • Evacuate and Isolate: Instruct colleagues to step back. Do not attempt to rapidly sweep the dry powder, as this will aerosolize the fine particles and trigger respiratory irritation (H335)[3].

  • Upgrade PPE: If the spill is large or highly volatile, step out of the room to don a half-mask P100 particulate respirator before re-entering[5].

  • Containment: Cover the spilled powder with a damp universal chemical absorbent pad or damp sand. The moisture prevents the powder from becoming airborne.

  • Collection: Using a non-sparking scoop, transfer the wetted powder and absorbent materials into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Disposal: Seal the bag, attach a completed hazardous waste label identifying the contents as "Halogenated Thiazole Carbaldehyde Waste," and transfer it to your facility's environmental health and safety (EHS) collection point. Wash hands and forearms thoroughly with soap and water[7].

References

  • [1] Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. URL:[Link]

  • [2] Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Institutes of Health (PMC). URL: [Link]

  • [7] 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). URL: [Link]

  • [8] Prudent Practices in the Laboratory. NCBI Bookshelf, National Academies Press. URL: [Link]

  • [6] Personal Protective Equipment Requirements for Laboratories. North Carolina State University EHS. URL:[Link]

  • [5] Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. URL: [Link]

  • [4] OSHA 1910 Subpart I: Personal Protective Equipment General Requirements. TestGuy / OSHA. URL: [Link]

Sources

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